molecular formula C15H22O2 B2697769 3-(4-Tert-butylphenyl)-3-methylbutanoic acid CAS No. 42288-09-5

3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Cat. No.: B2697769
CAS No.: 42288-09-5
M. Wt: 234.339
InChI Key: QQYHEVCCHANDBL-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.339. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-6-8-12(9-7-11)15(4,5)10-13(16)17/h6-9H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHEVCCHANDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is an aromatic carboxylic acid with a distinct molecular architecture featuring a tert-butyl group on the phenyl ring and a quaternary carbon at the 3-position of the butanoic acid chain. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, purification, and detailed chemical characterization. By leveraging established principles of organic chemistry and analytical science, we present a robust methodology for researchers to produce and validate this molecule, offering insights into its expected physicochemical and spectroscopic properties. This document serves as a practical manual for the synthesis and characterization of this compound and similar novel chemical entities.

I. Synthesis and Purification

A plausible synthetic route to this compound can be conceptualized through a multi-step process, beginning with readily available starting materials. The following proposed synthesis is based on well-established organic reactions.

Proposed Synthesis Pathway

A logical approach to the synthesis of the target molecule involves the construction of the carbon skeleton followed by the introduction and modification of functional groups. A potential pathway is outlined below.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Saponification tert-Butylbenzene tert-Butylbenzene Intermediate_1 2-Methyl-1-(4-(tert-butyl)phenyl)propan-1-one tert-Butylbenzene->Intermediate_1 AlCl3 Isobutyryl_chloride Isobutyryl_chloride Isobutyryl_chloride->Intermediate_1 Intermediate_2 Ethyl 3-(4-(tert-butyl)phenyl)-3-methylbut-2-enoate Intermediate_1->Intermediate_2 1. (EtO)2P(O)CH2COOEt, NaH 2. H3O+ Intermediate_3 Ethyl 3-(4-(tert-butyl)phenyl)-3-methylbutanoate Intermediate_2->Intermediate_3 H2, Pd/C Target_Molecule This compound Intermediate_3->Target_Molecule 1. NaOH, H2O/EtOH 2. H3O+

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Step 1: Friedel-Crafts Acylation. To a cooled solution of tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), isobutyryl chloride is added dropwise. The reaction mixture is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one.

  • Step 2: Wittig-Horner-Emmons Reaction. The ketone from Step 1 is reacted with a phosphonate ylide, such as the anion of triethyl phosphonoacetate (generated using a strong base like sodium hydride), to form the α,β-unsaturated ester, ethyl 3-(4-(tert-butyl)phenyl)-3-methylbut-2-enoate.

  • Step 3: Catalytic Hydrogenation. The unsaturated ester is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the carbon-carbon double bond, yielding ethyl 3-(4-(tert-butyl)phenyl)-3-methylbutanoate.

  • Step 4: Saponification. The resulting ester is hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to afford the final product, this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a crystalline solid. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

II. Physicochemical Characterization

The physical and chemical properties of a compound are fundamental to its identity and potential applications. The following table summarizes the expected physicochemical properties of this compound based on its structure and data from similar compounds.

PropertyExpected Value/CharacteristicRationale/Comparative Data
Molecular Formula C₁₅H₂₂O₂Based on structural analysis.
Molecular Weight 234.34 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids of this size.[1]
Melting Point 100-120 °C (estimated)Aromatic carboxylic acids are typically solids at room temperature.[2] The exact melting point is a key indicator of purity.[3]
Boiling Point > 300 °C (estimated)Carboxylic acids have high boiling points due to hydrogen bonding.[4]
Solubility Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water.The nonpolar aromatic and tert-butyl groups dominate, but the carboxylic acid provides some polar character.[4]
pKa ~4-5The electron-donating nature of the alkyl substituents may make it slightly less acidic than benzoic acid (pKa 4.2).[5]
Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.[3]

  • Sample Preparation: A small amount of the dried, crystalline product is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[3]

III. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

Expected ¹H NMR Spectral Data (in CDCl₃, estimated chemical shifts):

  • δ 1.30-1.40 (s, 9H): The nine equivalent protons of the tert-butyl group.

  • δ 1.50-1.60 (s, 6H): The six equivalent protons of the two methyl groups at the 3-position.

  • δ 2.60-2.70 (s, 2H): The two protons of the methylene group at the 2-position.

  • δ 7.20-7.40 (d, 2H): The two aromatic protons ortho to the tert-butyl group.

  • δ 7.40-7.50 (d, 2H): The two aromatic protons meta to the tert-butyl group.

  • δ 10.0-12.0 (br s, 1H): The acidic proton of the carboxylic acid group.

Expected ¹³C NMR Spectral Data (in CDCl₃, estimated chemical shifts):

  • δ 31.0-32.0: Carbons of the tert-butyl methyl groups.

  • δ 34.0-35.0: Quaternary carbon of the tert-butyl group.

  • δ 28.0-30.0: Carbons of the two methyl groups at the 3-position.

  • δ 45.0-47.0: Quaternary carbon at the 3-position.

  • δ 40.0-42.0: Methylene carbon at the 2-position.

  • δ 125.0-126.0: Aromatic CH carbons.

  • δ 128.0-129.0: Aromatic CH carbons.

  • δ 140.0-142.0: Aromatic quaternary carbon attached to the butanoic acid chain.

  • δ 150.0-152.0: Aromatic quaternary carbon attached to the tert-butyl group.

  • δ 178.0-180.0: Carbonyl carbon of the carboxylic acid.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Expected FTIR Spectral Data (KBr pellet or thin film):

  • 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.[8]

  • 2960-2850 cm⁻¹ (sharp): C-H stretching of the alkyl groups.

  • ~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[8]

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1300 cm⁻¹: C-O stretching of the carboxylic acid.

  • ~1200 cm⁻¹: O-H bending of the carboxylic acid.

  • ~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then recorded. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • [M - 15]⁺ (m/z = 219): Loss of a methyl group.

    • [M - 45]⁺ (m/z = 189): Loss of the carboxyl group (-COOH).[9]

    • [M - 57]⁺ (m/z = 177): Loss of the tert-butyl group.

    • A prominent peak at m/z = 131: Corresponding to the [C₁₀H₁₁]⁺ fragment from cleavage of the C-C bond between the quaternary carbon and the methylene group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

IV. Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic ring.

  • Carboxylic Acid Reactions: The -COOH group can undergo esterification, amidation, reduction to an alcohol, and conversion to an acyl chloride.[4]

  • Aromatic Ring Reactions: The phenyl ring can undergo electrophilic aromatic substitution, although the bulky tert-butyl group and the deactivating nature of the alkylcarboxylic acid substituent will influence the position and rate of substitution.[5]

Potential Applications

While specific applications for this molecule are not established, its structure suggests potential utility in several areas:

  • Pharmaceuticals: As a building block for the synthesis of more complex molecules with potential biological activity. Similar structures have been explored in drug development.[1]

  • Materials Science: As a monomer or additive in the synthesis of polymers, where the bulky tert-butyl group can impart specific physical properties such as increased solubility and thermal stability.

  • Agrochemicals: As an intermediate in the synthesis of novel pesticides or herbicides.[6]

V. Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and chemical characterization of this compound. By following the detailed experimental protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this compound. The provided expected data serves as a benchmark for the successful characterization of this and other novel aromatic carboxylic acids, facilitating further research into their properties and potential applications in various scientific and industrial fields.

References

  • NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 15, 2026, from [Link]

  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Butanoic acid, 3-methyl- (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Butanoic acid, 3-methyl- (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. (1956). Analytical Chemistry, 28(12), 1876–1882.
  • Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2014). Molecules, 19(9), 13888-13899.
  • Determination of Carboxy Group in Aromatic Acids. (1949). Analytical Chemistry, 21(8), 945–947.
  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved February 15, 2026, from [Link]

  • Fragmentation of Carboxylic Acids. (n.d.). Whitman College. Retrieved February 15, 2026, from [Link]

  • Infrared spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

  • Guide to Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Carboxylic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved February 15, 2026, from [Link]

  • Phytochemical Analysis, Mineral Composition and GC-MS Profiling of Three Iris Species from the Southeastern Part of Kazakhstan. (2026). Molecules, 31(4), 843.
  • What are the steps involved in converting butanoic acid to butyl butanoate using SOCl2? (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

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  • Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017). Fuel, 208, 306-313.
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Sources

Thermodynamic stability of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to offer a practical, field-proven investigational roadmap. We will explore the molecule's structural components, propose a multi-faceted stability testing program encompassing thermal, photolytic, and oxidative stress, and detail the development of a robust, stability-indicating analytical method. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for generating reliable and actionable stability data.

Introduction: The Imperative of Stability Profiling

This compound is a substituted aromatic carboxylic acid. While specific applications are still under investigation, its structural motifs—a sterically hindered carboxylic acid and a tert-butylphenyl group—are common in pharmacologically active molecules and specialty polymers.[1] The tert-butyl group, for instance, is often incorporated to modulate metabolic stability or receptor binding, but it can also be a site for metabolic oxidation.[2] For any potential application, particularly in pharmaceuticals, understanding the compound's intrinsic thermodynamic stability is not merely a regulatory requirement but a foundational pillar of product development. It dictates shelf-life, storage conditions, formulation strategies, and ultimately, safety and efficacy.[3]

This guide outlines a systematic approach to characterizing the degradation pathways and kinetics of this molecule. We will establish a robust analytical framework to ensure that any potential instability is not just detected, but quantified and understood.

Molecular Structure and Predicted Stability Landscape

The thermodynamic stability of this compound is governed by the interplay of its constituent functional groups.

  • Carboxylic Acid Moiety: Carboxylic acids are known to undergo decarboxylation upon heating, although this often requires high temperatures for aromatic acids.[4] The presence of a quaternary α-carbon (the carbon atom to which the carboxyl group and the phenyl ring are attached) may influence the mechanism and activation energy of this process compared to simpler benzoic acids.

  • Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance, which can protect adjacent parts of the molecule from chemical attack.[5] However, the C-H bonds of the tert-butyl group are susceptible to oxidation, often through radical mechanisms, which can lead to the formation of corresponding alcohols and further oxidized products.[2][6] This is a well-documented metabolic pathway for many drugs containing this moiety.[2]

  • Aromatic Ring: The phenyl ring is generally stable but can be susceptible to electrophilic attack or photolytic degradation, especially if activating groups are present.[7] Its primary influence here is the activation of the benzylic position, although in this molecule, the benzylic carbon is quaternary and thus lacks benzylic hydrogens, precluding typical benzylic oxidation pathways that require at least one benzylic hydrogen.[8]

Based on this analysis, the primary anticipated degradation pathways are thermal decarboxylation , oxidative attack at the tert-butyl group , and potentially photodegradation .

A Comprehensive Stability Assessment Program

A thorough evaluation of thermodynamic stability requires subjecting the compound to a range of stress conditions that simulate storage, handling, and physiological environments. The following workflow provides a logical sequence for this investigation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Studies A Compound Procurement & Characterization (Purity, Identity) B Intrinsic Property Assessment (TGA, DSC) A->B Establish Baseline D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B->D Inform Stress Conditions C Develop Stability-Indicating HPLC-UV/MS Method E Method Validation (Specificity, Linearity, Accuracy) C->E Confirm Performance D->C Identify Degradants F ICH-Guided Stability Protocol (Long-Term & Accelerated) E->F Implement Validated Method G Sample Analysis at Time Points F->G H Data Analysis & Shelf-Life Determination G->H

Caption: Proposed workflow for the thermodynamic stability assessment.

Thermal Stability Evaluation

Thermal stability assessment identifies the temperatures at which the compound begins to degrade and characterizes the physical changes it undergoes.

3.1.1 Experimental Protocols

  • Thermogravimetric Analysis (TGA): This technique measures mass loss as a function of temperature, providing a clear indication of the onset temperature of decomposition or decarboxylation.

    • Instrument: Calibrated TGA instrument.

    • Sample: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min (to prevent oxidation).

    • Temperature Program: Ramp from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Analysis: Determine the onset temperature of mass loss. A significant mass loss corresponding to the loss of CO₂ (approx. 20% of total mass) would suggest decarboxylation.

  • Differential Scanning Calorimetry (DSC): DSC detects heat flow associated with thermal transitions. It is essential for identifying melting points, phase transitions, and the enthalpy of decomposition.

    • Instrument: Calibrated DSC instrument.

    • Sample: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to a temperature just beyond the decomposition onset found by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

    • Analysis: Identify the endotherm corresponding to the melting point and any exotherms that indicate decomposition.

3.1.2 Rationale and Expected Outcomes

TGA provides the "what temperature" for degradation, while DSC provides the energetic "how" (exothermic or endothermic). This initial screen is critical for setting appropriate temperature limits for subsequent isothermal stress testing and for understanding the compound's solid-state stability.[9]

Photostability Assessment (ICH Q1B Guideline)

Photostability testing determines if the compound is susceptible to degradation upon exposure to light.[7]

3.2.1 Experimental Protocol

  • Sample Preparation: Prepare solutions of the compound in a transparent, inert solvent (e.g., acetonitrile/water) and place a thin layer of the solid compound on a glass dish.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples (both light-exposed and dark controls) and analyze using a stability-indicating HPLC method (see Section 4.0).

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the parent peak area in the exposed sample indicates photosensitivity.

3.2.2 Potential Photodegradation Pathways

Aromatic carboxylic acids can undergo photodecarboxylation.[10] Additionally, the tert-butyl group could be susceptible to photo-oxidative processes.

G cluster_thermal Thermal Stress (Δ) cluster_oxidative Oxidative Stress ([O]) cluster_photo Photolytic Stress (hν) Parent This compound Decarboxy 1-tert-butyl-1-ethylbenzene + CO₂ Parent->Decarboxy Decarboxylation Oxid1 3-(4-(2-hydroxy-1,1-dimethylethyl)phenyl) -3-methylbutanoic acid Parent->Oxid1 Hydroxylation Photo1 Radical Intermediates Parent->Photo1 Norrish Type I / Photo-oxidation Oxid2 Further Oxidized Products Oxid1->Oxid2 Photo1->Decarboxy Photo2 Dimeric Species / Ring-Opened Products Photo1->Photo2

Caption: Potential degradation pathways under different stress conditions.

Oxidative Stability Assessment

This forced degradation study evaluates the compound's susceptibility to oxidation.

3.3.1 Experimental Protocol

  • Sample Preparation: Dissolve the compound in an appropriate solvent.

  • Stress Conditions: Treat the solution with an oxidizing agent. A common choice is 3% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Time Points: Monitor the reaction over several hours (e.g., 2, 8, 24 hours).

  • Analysis: Analyze samples at each time point using the stability-indicating HPLC method.

  • Rationale: H₂O₂ simulates oxidative stress from peroxides that may be present as impurities in excipients or packaging. The primary target for oxidation is expected to be the tert-butyl group, potentially leading to hydroxylated derivatives.[6]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the parent compound from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3]

Protocol for HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile stationary phase suitable for moderately polar aromatic compounds.

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile or Methanol.

  • Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound in the mobile phase; a wavelength around 220-230 nm is a likely starting point for the phenyl group. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: Develop a gradient elution method to ensure that both the parent compound and any potential degradants (which may have very different polarities) are eluted and resolved.

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and products from all forced degradation studies (thermal, photolytic, oxidative, acid/base hydrolysis).

  • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use a PDA detector to confirm that the parent peak is spectrally pure in the presence of degradation products.

Table 1: Proposed Starting HPLC Conditions

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Suppresses carboxylate ionization for better peak shape.[12]
Mobile Phase B Acetonitrile Good UV transparency and elution strength.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Injection Volume 10 µL Standard volume to avoid column overload.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV/PDA at ~225 nm Good absorbance for the aromatic ring.

| Gradient | 5% to 95% B over 20 min | To elute compounds with a wide range of polarities. |

Data Interpretation and Stability Profile

The data gathered from the stress testing and analyzed via the validated stability-indicating method will form the thermodynamic stability profile of this compound.

Table 2: Example Data Summary from Forced Degradation Studies

Stress Condition Duration Assay of Parent (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
Control 24 h 99.9 N/D N/D 0.1
Thermal (80°C) 24 h 98.5 1.1 (RT 5.2 min) N/D 1.5
Oxidative (3% H₂O₂) 8 h 92.1 4.5 (RT 8.1 min) 2.3 (RT 8.9 min) 7.9

| Photolytic (ICH) | - | 96.3 | N/D | 3.2 (RT 11.5 min) | 3.7 |

N/D: Not Detected; RT: Retention Time

This profile allows for:

  • Identification of Critical Stability Factors: Determine if the compound is primarily sensitive to heat, light, or oxidation.

  • Degradation Pathway Elucidation: Couple the HPLC with a mass spectrometer (LC-MS) to identify the structures of the major degradants, confirming the pathways predicted in Section 3.2.

  • Shelf-Life Estimation: The data from formal, long-term stability studies (conducted according to ICH Q1A guidelines) can be used to model degradation kinetics and establish a reliable shelf-life.

Conclusion

The thermodynamic stability of this compound can be comprehensively understood through a systematic program of intrinsic property analysis, forced degradation studies, and the development of a specific, stability-indicating analytical method. By anticipating degradation pathways based on molecular structure and confirming them experimentally, researchers can establish a robust stability profile. This profile is indispensable for guiding formulation development, defining appropriate storage and handling procedures, and ensuring the quality and safety of any potential product derived from this compound. The methodologies outlined in this guide provide a scientifically sound and defensible approach to achieving this critical objective.

References

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O 3 /UV Process. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2005). Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis strain TIK-1. [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. [Link]

  • Royal Society of Chemistry. (2023). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. [Link]

  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Degradation of n‐BPBA and production of (4′‐n‐butylphenyl)ethanoic acid. [Link]

  • Kinam Park. (n.d.). Assay and Stability Testing. [Link]

  • American Society for Microbiology. (n.d.). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. [Link]

  • Analytice. (2019). Laboratory determination of carboxylic acids on air samples. [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. [Link]

  • ResearchGate. (n.d.). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • MDPI. (2026). Throwing Light on -O–O- Bond: Organic Peroxides in Visible-Light Photocatalysis. [Link]

  • Research Square. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

  • ResearchGate. (n.d.). Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link]

  • MOST Wiedzy. (2024). Screening stability, thermochemistry, and chemical kinetics of 3-hydroxybutanoic acid as a bifunctional biodiesel additive. [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 3-methyl-. [Link]

Sources

Technical Deep Dive: The 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds in Medicinal Chemistry & Industrial Synthesis

Executive Summary & Structural Analysis

In the landscape of modern medicinal chemistry and fragrance design, the 3-(4-tert-butylphenyl)-3-methylbutanoic acid motif represents a critical exercise in gem-dimethyl substitution and benzylic stabilization .[1] Unlike its structural isomer, the metabolite of Lilial (3-(4-tert-butylphenyl)-2-methylpropanoic acid), this scaffold features a quaternary carbon at the


-position relative to the carboxyl group.[1]

This structural nuance confers three distinct physicochemical advantages:

  • Metabolic Blockade: The quaternary center at C3 prevents

    
    -oxidation, a common metabolic clearance pathway for fatty acid analogs.[1]
    
  • Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation of the side chain, pre-organizing the molecule for receptor binding.[1]

  • Lipophilic Anchoring: The para-tert-butyl group provides a bulky, hydrophobic anchor ideal for filling deep hydrophobic pockets in nuclear receptors (e.g., PPARs, RXRs) or GPCRs.[1]

This guide reviews the synthesis, derivatization, and technical utility of this scaffold, serving as a blueprint for researchers utilizing this moiety as a bioisostere or fragrance fixative.[1]

Synthetic Strategies

The construction of the sterically crowded C3 quaternary center is the rate-limiting step in accessing this scaffold.[1] Two primary methodologies dominate the literature: Friedel-Crafts Alkylation (Industrial) and Conjugate Addition (Precision).[1]

Method A: Friedel-Crafts Hydroalkylation (The "Green" Route)

The most direct route involves the reaction of tert-butylbenzene with 3-methylbut-2-enoic acid (Senecioic acid).[1] This reaction exploits the stability of the tertiary carbocation intermediate.[1]

  • Mechanism: Protonation of the

    
    -unsaturated acid generates a tertiary carbocation at C3.[1] The electron-rich tert-butylbenzene ring attacks this electrophile.[1]
    
  • Regioselectivity: The bulky tert-butyl group directs the incoming electrophile almost exclusively to the para position due to steric hindrance at the ortho sites.[1]

Method B: Organometallic Conjugate Addition

For higher purity requirements (pharmaceutical grade), a 1,4-addition of 4-tert-butylphenylmagnesium bromide to a 3,3-dimethylacrylate ester is employed, followed by hydrolysis.[1]

Visualization: Synthetic Logic & SAR

The following diagram illustrates the synthetic decision tree and the Structure-Activity Relationship (SAR) logic for this scaffold.

G Start Target Scaffold: 3-(4-t-Bu-Ph)-3-Me-Butanoic Acid RouteA Route A: Friedel-Crafts (Industrial/Scale) Start->RouteA RouteB Route B: Conjugate Addition (Pharma/Chiral) Start->RouteB SAR_Core Pharmacophore Features Start->SAR_Core ReagentsA t-Butylbenzene + 3,3-Dimethylacrylic Acid RouteA->ReagentsA ReagentsB 3-Methylbut-2-enoate + Ar-MgBr / CuI RouteB->ReagentsB CatalystA Acid Catalyst (AlCl3 or H2SO4) ReagentsA->CatalystA Feature1 Quaternary C3 (Blocks Beta-Oxidation) SAR_Core->Feature1 Feature2 p-t-Butyl Group (Hydrophobic Anchor) SAR_Core->Feature2 Feature3 Carboxyl Head (H-Bond Donor/Acceptor) SAR_Core->Feature3

Figure 1: Synthetic pathways and pharmacophore breakdown of the 3,3-gem-dimethyl aryl acid scaffold.

Experimental Protocol: Friedel-Crafts Synthesis

Objective: Synthesis of this compound via Lewis Acid catalysis.

Reagents:

  • tert-Butylbenzene (1.0 equiv)[1]

  • 3-Methylbut-2-enoic acid (Senecioic acid) (1.2 equiv)[1]

  • Aluminum Chloride (

    
    ) (anhydrous, 1.5 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Charge the flask with

    
     (20.0 g, 150 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice bath.
    
  • Addition 1: Add tert-butylbenzene (13.4 g, 100 mmol) dropwise over 15 minutes. The mixture may turn slightly yellow.

  • Addition 2: Dissolve 3-methylbut-2-enoic acid (12.0 g, 120 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: Evolution of HCl gas may occur; vent to a scrubber.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the organic layer separates.

  • Workup: Extract the aqueous layer with DCM (

    
     mL).[1] Combine organic phases, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from Hexane/Ethanol to yield white crystals.

Data Specification Table:

ParameterValueNotes
Molecular Weight 234.34 g/mol
Expected Yield 65 - 75%Dependent on catalyst freshness
Melting Point 115 - 118°CSharp melting point indicates purity
1H NMR (CDCl3)

1.31 (s, 9H), 1.45 (s, 6H), 2.62 (s, 2H), 7.30 (d, 2H), 7.45 (d, 2H)
Diagnostic gem-dimethyl singlet at 1.45 ppm

Applications & Derivatives

Pharmaceutical Utility

This acid serves as a robust bioisostere for fatty acid chains in drug design.[1]

  • Retinoid Analogs: The bulky hydrophobic tail mimics the trimethylcyclohexenyl ring of retinoic acid, potentially activating RXR or RAR pathways.[1]

  • Enzyme Inhibitors: Used as a linker in inhibitors for enzymes with deep hydrophobic pockets, such as 11

    
    -HSD1 (cortisol regulation).[1]
    
Industrial & Fragrance

While structurally distinct from Lilial (an aldehyde), the acid derivatives (esters) of this scaffold are explored for:

  • Stability: Unlike aldehydes, the tertiary acid/ester is resistant to autoxidation.[1]

  • Olfactory Profile: Esters (methyl/ethyl) often exhibit woody, musk-like, or fruity notes with high substantivity due to the heavy molecular weight.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts alkylation protocols).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

  • Bauer, K., Garbe, D., & Surburg, H. (2001).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Reference for tert-butylphenyl fragrance ingredients).

  • US Patent Application 20090131299A1. (2009).[1] 3-Methylbenzyl-Isobutyrate and related fragrance compounds.[1] Google Patents. Link (Contextual reference for 3-methylbut-2-enoic acid derivatives in fragrance).

  • Friedel, C., & Crafts, J. M. (1877).[1] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.[1] Compt. Rend., 84, 1392.[1] (Foundational chemistry).[1]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a sterically hindered quaternary carbon center attached to a tert-butylphenyl group. This structural motif makes it a valuable building block in medicinal chemistry and materials science, where the bulky tert-butyl group can be used to modulate pharmacokinetic properties, enhance thermal stability, or direct molecular assembly. The synthesis of such sterically demanding structures requires careful selection of reaction pathways to ensure efficient carbon-carbon bond formation and minimize side reactions.

This document provides detailed application notes and protocols for two robust synthetic strategies for preparing this compound: the Reformatsky Reaction and a Grignard Reagent Carbonation . These methods were chosen for their reliability, adaptability, and the common availability of the required starting materials in a standard research environment. Each protocol is designed to be a self-validating system, incorporating in-process checks and detailed purification and characterization steps.

Strategy 1: Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that forms a β-hydroxy ester from the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[1][2] The key advantage of this method is the relatively low reactivity of the intermediate organozinc reagent (the "Reformatsky enolate"), which prevents self-condensation of the ester and allows for a clean addition to the ketone.[3][4] For this synthesis, we will react 4'-tert-butylacetophenone with an ethyl 2-bromo-2-methylpropanoate followed by dehydration and hydrolysis to yield the target acid.

Workflow for Reformatsky Synthesis

reformatsky_workflow start Start Materials: - 4'-tert-butylacetophenone - Ethyl 2-bromo-2-methylpropanoate - Zinc dust reformatsky Step 1: Reformatsky Reaction (Formation of β-hydroxy ester) start->reformatsky THF, Reflux hydrolysis Step 2: Saponification (Hydrolysis of the ester) reformatsky->hydrolysis 1. NaOH (aq) 2. Heat acidification Step 3: Acidification & Work-up hydrolysis->acidification HCl (aq) purification Step 4: Purification (Recrystallization or Chromatography) acidification->purification product Final Product: 3-(4-Tert-butylphenyl)-3- methylbutanoic acid purification->product

Caption: Workflow for the synthesis of the target acid via the Reformatsky reaction.

Detailed Experimental Protocol: Reformatsky Reaction

Part A: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-hydroxy-2,2-dimethylbutanoate

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Reagent Charging: To the flask, add activated zinc dust (6.5 g, 0.1 mol) and a crystal of iodine (as an activator). Suspend the zinc in 50 mL of anhydrous tetrahydrofuran (THF).

  • Initiation: In the dropping funnel, prepare a solution of 4'-tert-butylacetophenone (8.8 g, 0.05 mol) and ethyl 2-bromo-2-methylpropanoate (11.5 g, 0.055 mol) in 50 mL of anhydrous THF.

  • Reaction Execution: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. Gently warm the flask with a heating mantle until the brownish color of the iodine disappears, indicating the initiation of the reaction.

  • Addition: Add the remainder of the solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: a slow addition prevents a violent exotherm and the formation of byproducts.[5]

  • Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath. Slowly add 100 mL of cold 10% sulfuric acid to quench the reaction and dissolve the unreacted zinc and zinc salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-hydroxy ester. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to this compound

  • Saponification: Dissolve the crude β-hydroxy ester from the previous step in 100 mL of ethanol in a round-bottom flask. Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water.

  • Reflux: Heat the mixture to reflux for 4 hours. The ester hydrolysis is driven to completion under these basic conditions.[6]

  • Solvent Removal: After cooling, remove the ethanol via rotary evaporation.

  • Acidification: Dissolve the remaining residue in 100 mL of water and cool the solution in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is ~2. The target carboxylic acid will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Strategy 2: Synthesis via Grignard Reagent Carbonation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[7] In this strategy, a Grignard reagent is first prepared from a suitable alkyl or aryl halide. This highly nucleophilic organomagnesium compound is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile.[8] A subsequent acidic work-up protonates the resulting carboxylate salt to yield the desired carboxylic acid. The key to success is maintaining strictly anhydrous conditions, as Grignard reagents react readily with water.[9][10]

Workflow for Grignard Synthesis

grignard_workflow start Start Materials: - 1-(1-chloro-1-methylethyl)-4-(tert-butyl)benzene - Magnesium turnings grignard_formation Step 1: Grignard Reagent Formation start->grignard_formation Anhydrous Ether/THF Iodine (activator) carbonation Step 2: Carbonation (Reaction with CO2) grignard_formation->carbonation Pour onto excess dry ice workup Step 3: Acidic Work-up carbonation->workup HCl (aq) purification Step 4: Extraction & Purification workup->purification product Final Product: 3-(4-Tert-butylphenyl)-3- methylbutanoic acid purification->product

Caption: Workflow for the synthesis of the target acid via Grignard reagent carbonation.

Detailed Experimental Protocol: Grignard Carbonation
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware and cool under an inert atmosphere.

  • Reagent Charging: Place magnesium turnings (2.4 g, 0.1 mol) in the flask with a small crystal of iodine.

  • Grignard Formation:

    • Dissolve 1-(1-chloro-1-methylethyl)-4-(tert-butyl)benzene (10.5 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

    • Add ~5 mL of the halide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

    • Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. The use of anhydrous ether is essential as it solvates the magnesium species, facilitating the reaction.[9]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • In a separate beaker, crush a large excess of dry ice (solid CO₂, ~50 g) and cover it with 100 mL of anhydrous diethyl ether. Crushing the dry ice increases the surface area for the reaction.

    • While stirring vigorously, slowly pour the prepared Grignard solution onto the dry ice slurry. A vigorous reaction will occur. Do not add the dry ice to the Grignard reagent, as this can lead to side reactions, including the formation of a ketone.

    • Continue stirring until the mixture comes to room temperature and the excess CO₂ has sublimated.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture over a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine all organic layers and extract with 10% aqueous sodium hydroxide solution. This step selectively moves the acidic product into the aqueous layer, separating it from neutral organic impurities.

  • Purification:

    • Cool the aqueous basic extract in an ice bath and re-acidify with cold concentrated HCl until the product precipitates.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

Comparison of Synthetic Strategies

ParameterStrategy 1: Reformatsky ReactionStrategy 2: Grignard Carbonation
Key Reagents 4'-tert-butylacetophenone, α-bromo ester, ZincTertiary alkyl halide, Magnesium, CO₂
Reaction Conditions Reflux in THF; less sensitive to moisture than Grignard.[2]Strictly anhydrous conditions required.[10]
Advantages Tolerates a wider range of functional groups. Milder conditions and less pyrophoric reagents.Highly reliable for carboxylic acid synthesis. Starts from readily available materials.
Disadvantages Multi-step process (hydrolysis needed). Zinc activation can sometimes be tricky.Highly sensitive to moisture and air. The required tertiary halide may need to be synthesized first.
Safety Concerns Flammable solvents (THF). Corrosive acids for work-up.Pyrophoric Grignard reagent. Flammable solvents (ether). Handling of dry ice.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (singlet, ~1.3 ppm, 9H), the two methyl groups on the quaternary carbon (singlet, ~1.5 ppm, 6H), the methylene protons (singlet, ~2.6 ppm, 2H), and the aromatic protons (two doublets, ~7.2-7.4 ppm, 4H). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR will show signals for the quaternary carbons of the tert-butyl group and the acid backbone, aromatic carbons, and the carbonyl carbon (~178-180 ppm).

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₅H₂₂O₂, MW = 234.34 g/mol ).[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹ and a strong C=O stretch at ~1700-1725 cm⁻¹.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. Available at: [Link]

  • Wikipedia. (2023). Reformatsky reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Condensation. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-(4-isocyano-3-methylphenyl)butanoate. Available at: [Link]

  • Thieme E-Books. (n.d.). Synthesis by Homologation of Aldehydes. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Quora. (2020). How would you prepare 3-butanoic acid through a Grignard reagent? Available at: [Link]

  • L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-methylpentanoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
  • Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Available at: [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Available at: [Link]

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Available at: [Link]

  • Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
  • SpectraBase. (n.d.). 3-(4-Tert-butylphenyl)propanal - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). (4-tert-Butylphenyl)acetic acid. Available at: [Link]

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Friedel-Crafts alkylation in the synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid via Friedel-Crafts Alkylation

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The core of this synthesis is the Friedel-Crafts alkylation, a powerful C-C bond-forming reaction.[1][2] This protocol details a robust and optimized procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical parameters that ensure a successful and reproducible outcome. We present the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, and methods for analytical verification of the final product.

Introduction and Scientific Context

The target molecule, this compound, and its derivatives are of significant interest in drug discovery programs and as precursors for advanced polymers. The synthetic strategy hinges on the Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution.[2][3] This reaction facilitates the attachment of an alkyl group to an aromatic ring, in this case, the alkylation of tert-butylbenzene with 3,3-dimethylacrylic acid.[4][5]

The choice of tert-butylbenzene as the aromatic substrate is strategic. The bulky tert-butyl group is an activating, ortho, para-directing group. However, due to significant steric hindrance, it strongly favors substitution at the para position, leading to high regioselectivity and minimizing the formation of isomeric byproducts.[1] The alkylating agent, 3,3-dimethylacrylic acid, is activated by a Lewis acid catalyst to generate a stable tertiary carbocation, which circumvents the common issue of carbocation rearrangement often encountered in Friedel-Crafts alkylations.[1][5]

This application note is designed for researchers and process chemists, providing the necessary detail to replicate this synthesis reliably and understand the critical causality behind each experimental step.

The Reaction Mechanism: An Electrophilic Journey

The Friedel-Crafts alkylation proceeds through a well-defined, multi-step mechanism involving the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.[6][7]

  • Generation of the Electrophile: The reaction is initiated by the interaction between the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) and the alkylating agent, 3,3-dimethylacrylic acid. The Lewis acid protonates the alkene double bond, leading to the formation of a resonance-stabilized tertiary carbocation. This is the key electrophilic species in the reaction.

  • Electrophilic Attack (Arenium Ion Formation): The nucleophilic π-system of the tert-butylbenzene ring attacks the tertiary carbocation. This attack preferentially occurs at the para position to minimize steric clash with the existing tert-butyl group. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from trace moisture or the counter-ion, abstracts the proton from the carbon bearing the new substituent. This regenerates the aromatic ring, neutralizes the intermediate, and liberates the final product, this compound. The catalyst is also regenerated in this final step.[6][7]

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Alkylation cluster_reactants Step 1: Electrophile Generation cluster_intermediate Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation Alkene 3,3-Dimethylacrylic Acid Carbocation Tertiary Carbocation (Electrophile) Alkene->Carbocation Protonation Catalyst AlCl3 / H+ Arenium Arenium Ion Intermediate (Sigma Complex) Carbocation->Arenium Aromatic tert-Butylbenzene Aromatic->Arenium π-bond attack Product 3-(4-Tert-butylphenyl)- 3-methylbutanoic acid Arenium->Product -H+ (Restores Aromaticity)

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.AmountPuritySupplier
tert-ButylbenzeneC₁₀H₁₄134.223.040.3 g (50 mL)≥98%Sigma-Aldrich
3,3-Dimethylacrylic AcidC₅H₈O₂100.121.010.0 g≥98%Acros Organics
Aluminum Chloride (Anhydrous)AlCl₃133.341.216.0 g≥99%Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93-200 mLAnhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.46-~50 mL37%VWR
Diethyl Ether(C₂H₅)₂O74.12-300 mLACS GradeEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37-~20 gGranularJ.T. Baker

Safety Advisory: This protocol involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive. Dichloromethane is a suspected carcinogen. The reaction generates HCl gas.[1] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to an acid gas trap (e.g., a bubbler with mineral oil or a sodium bicarbonate solution), and a pressure-equalizing dropping funnel.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

    • To the flask, add tert-butylbenzene (40.3 g, 300 mmol) and 100 mL of anhydrous dichloromethane (DCM).

    • Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition:

    • Carefully and slowly add anhydrous aluminum chloride (16.0 g, 120 mmol) to the stirred solution in portions over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 5 °C. A slurry will form.

  • Addition of Alkylating Agent:

    • Dissolve 3,3-dimethylacrylic acid (10.0 g, 100 mmol) in 100 mL of anhydrous DCM in the dropping funnel.

    • Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid as the mobile phase. The product should have a lower Rf than the starting acrylic acid.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in the fume hood.

    • Slowly and cautiously pour the reaction mixture onto ~200 g of crushed ice in a 1 L beaker. To this, slowly add ~50 mL of concentrated HCl to fully decompose the aluminum complexes. Stir until all solids have dissolved.

  • Extraction and Isolation:

    • Transfer the mixture to a 1 L separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of diethyl ether.

    • Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a viscous oil or a semi-solid.

    • Purify the crude material by recrystallization from a hexane/ethyl acetate solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Workflow and Data

Workflow Experimental Workflow Setup 1. Reaction Setup (Anhydrous Conditions, 0°C) Addition 2. Catalyst & Reagent Addition (Maintain T < 5°C) Setup->Addition Reaction 3. Reaction at RT (Monitor by TLC) Addition->Reaction Quench 4. Quenching (Ice / conc. HCl) Reaction->Quench Extract 5. Extraction & Wash (Diethyl Ether) Quench->Extract Purify 6. Purification (Recrystallization) Extract->Purify Analysis 7. Product Characterization (NMR, MS, IR) Purify->Analysis

Caption: Overview of the experimental workflow.

Expected Results:

  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 75-85%.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), 2.5 (s, 2H, -CH₂-), 1.6 (s, 6H, -C(CH₃)₂-), 1.3 (s, 9H, -C(CH₃)₃). Note: The carboxylic acid proton (-COOH) may be broad or not observed.

    • Mass Spectrometry (ESI-): m/z calculated for C₁₅H₂₂O₂ [M-H]⁻: 233.15. Found: ~233.2.

Discussion: Causality and Field-Proven Insights

  • Rationale for Stoichiometry: A significant excess of tert-butylbenzene is used (3 equivalents) to function as both a reactant and a co-solvent. This high concentration of the aromatic substrate statistically favors the mono-alkylation product and minimizes the primary side reaction: polyalkylation.[3] The product, being more electron-rich than the starting material, is more susceptible to a second alkylation.[1][8] Using an excess of the initial arene effectively outcompetes the product for the electrophile.

  • Catalyst and Conditions: Anhydrous aluminum chloride is a highly effective but aggressive Lewis acid.[9][10] Its handling requires strict exclusion of moisture to prevent deactivation and the formation of HCl. The reaction is initiated at 0 °C to control the initial exotherm from the complexation of the Lewis acid with the carbonyl group of the acrylic acid, which could otherwise lead to uncontrolled side reactions.

  • Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively inert under Friedel-Crafts conditions and effectively solubilizes the reactants and the intermediate complexes. Nitrobenzene could also be used and sometimes enhances reactivity, but its toxicity and high boiling point make it more difficult to remove.

  • Troubleshooting:

    • Low Yield: Often due to catalyst deactivation by moisture. Ensure all glassware is scrupulously dried and reagents are anhydrous.

    • Formation of Byproducts: If significant amounts of the ortho-isomer or poly-alkylated products are observed (detectable by NMR or GC-MS), consider increasing the excess of tert-butylbenzene or running the reaction at a lower temperature for a longer period.

    • Incomplete Reaction: If starting material remains, the catalyst may be insufficient or of poor quality. Using a slight excess (1.2 eq) of a fresh, high-purity Lewis acid is recommended.

Conclusion

The Friedel-Crafts alkylation protocol detailed herein provides a reliable and high-yielding pathway to this compound. By understanding the mechanistic underpinnings and adhering to the critical experimental parameters—particularly anhydrous conditions and temperature control—researchers can successfully synthesize this valuable compound. This self-validating protocol, grounded in established chemical principles, serves as a robust tool for professionals in both academic and industrial drug development settings.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Organometallics. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2020, June 17). FC alkylation using an alkene. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Alkylation. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 3-methyl-. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). Retrieved from [Link]

Sources

Application Notes and Protocols: Esterification of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Esterification

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a carboxylic acid characterized by significant steric hindrance around the carboxyl group. This hindrance arises from the presence of a quaternary carbon atom adjacent to the carbonyl group, substituted with two methyl groups and a bulky 4-tert-butylphenyl group. This molecular architecture presents a considerable challenge for standard esterification procedures, such as the Fischer-Speier esterification, which often result in low yields or fail to proceed altogether due to the difficulty of nucleophilic attack by the alcohol.[1][2]

This guide provides detailed application notes and robust protocols for the successful esterification of this compound, a crucial transformation for accessing its derivatives for applications in drug discovery and materials science. The protocols outlined below are designed to overcome the steric impediment by employing powerful coupling agents and optimized reaction conditions.

The Strategic Importance of Ester Derivatives

The esterification of this compound is a key step in modifying its physicochemical properties. In the realm of drug development, converting a carboxylic acid to an ester is a common prodrug strategy to enhance oral bioavailability by increasing lipophilicity and masking the polar carboxyl group.[3][4] The bulky tert-butylphenyl moiety is a common motif in medicinal chemistry, often incorporated to modulate compound properties such as metabolic stability.[5] The resulting esters can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. Furthermore, the diverse range of esters that can be synthesized allows for the fine-tuning of properties for applications in materials science, such as in the formulation of polymers and resins.[6]

Recommended Esterification Protocols

Given the sterically encumbered nature of this compound, methods that activate the carboxylic acid to form a highly reactive intermediate are essential. The following protocols detail two highly effective methods: the Yamaguchi esterification and the Steglich esterification.

Protocol 1: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[7] It proceeds via the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then selectively attacked by the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

Causality of Experimental Choices:

  • 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): The three chlorine atoms on the benzoyl chloride create a highly electrophilic carbonyl carbon and provide significant steric bulk, directing the subsequent nucleophilic attack of the alcohol to the less hindered carbonyl of the mixed anhydride.

  • Triethylamine (Et₃N): Acts as a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile required for the initial reaction with the Yamaguchi reagent.

  • 4-Dimethylaminopyridine (DMAP): Serves as a highly nucleophilic acylation catalyst that reacts with the mixed anhydride to form a reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[7]

Experimental Workflow:

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Ester Formation cluster_2 Step 3: Work-up and Purification Acid This compound Mix1 Reaction Mixture 1 Acid->Mix1 Et3N Triethylamine Et3N->Mix1 Yamaguchi 2,4,6-Trichlorobenzoyl Chloride Yamaguchi->Mix1 Solvent1 Anhydrous Toluene Solvent1->Mix1 Mix2 Reaction Mixture 2 Mix1->Mix2 Alcohol Alcohol (Primary, Secondary, or Tertiary) Alcohol->Mix2 DMAP 4-Dimethylaminopyridine DMAP->Mix2 Solvent2 Anhydrous Toluene Solvent2->Mix2 Workup Aqueous Work-up Mix2->Workup Purification Column Chromatography Workup->Purification Ester Final Ester Product Purification->Ester

Caption: General workflow for Yamaguchi esterification.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2 hours to ensure the complete formation of the mixed anhydride.

  • In a separate flask, prepare a solution of the desired alcohol (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 2.0 equiv) in anhydrous toluene.

  • Add the alcohol-DMAP solution to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Steglich Esterification

The Steglich esterification is another excellent method for coupling sterically hindered carboxylic acids with alcohols under mild conditions.[8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent and a catalytic amount of DMAP.[8]

Causality of Experimental Choices:

  • DCC or EDC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: As in the Yamaguchi esterification, DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[8] The use of catalytic DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct.[9]

Reaction Mechanism:

G Acid R-COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) Acylisourea->DCU + R'-OH DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Simplified mechanism of Steglich esterification.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in anhydrous DCM or THF dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Data Presentation: Comparative Overview of Esterification Methods

ParameterYamaguchi EsterificationSteglich Esterification
Activating Agent 2,4,6-Trichlorobenzoyl chlorideDCC or EDC
Catalyst Stoichiometric DMAPCatalytic DMAP
Byproduct 2,4,6-Trichlorobenzoic acid, Et₃N·HClDicyclohexylurea (DCU) or corresponding urea
Work-up Aqueous work-upFiltration to remove urea, then aqueous work-up
Substrate Scope Excellent for sterically hindered acids and alcoholsBroad, good for sterically demanding substrates
Reaction Conditions Mild, typically room temperatureMild, typically 0 °C to room temperature
Relative Cost Yamaguchi reagent can be more expensiveDCC/EDC are relatively inexpensive

Application Notes for Drug Development Professionals

The esters of this compound represent a promising class of compounds for drug discovery and development. The core structure, featuring a bulky hydrophobic tert-butylphenyl group, can be strategically employed to interact with hydrophobic pockets in biological targets.

  • Prodrug Design: The primary application of these esters in a pharmaceutical context is as prodrugs. The ester linkage can be tailored to control the rate of hydrolysis in vivo, allowing for controlled release of the active carboxylic acid. This strategy can improve the pharmacokinetic profile of a drug candidate by enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Modulation of Pharmacological Activity: The nature of the alcohol used for esterification can significantly influence the biological activity of the resulting molecule. By introducing different functional groups through the alcohol moiety, researchers can explore structure-activity relationships (SAR) and optimize the compound's potency and selectivity for a specific target. For instance, incorporating moieties known to interact with specific receptors or enzymes can lead to the development of novel therapeutics.

  • Antiviral and Antimicrobial Agents: Butanoic acid derivatives have been investigated for their potential as antiviral and antimicrobial agents.[10][11] The esters of this compound could be explored for similar activities, with the bulky lipophilic group potentially enhancing membrane permeability and cellular uptake.

  • NEP Inhibitors: Substituted butanoic ester derivatives have been explored as neutral endopeptidase (NEP) inhibitors, which are of interest for the treatment of cardiovascular diseases. The structural features of this compound esters make them potential candidates for investigation in this therapeutic area.

Conclusion

The esterification of the sterically hindered this compound requires specialized synthetic methods to achieve high yields. The Yamaguchi and Steglich esterification protocols detailed in this guide provide reliable and efficient pathways to a diverse range of ester derivatives. These esters are valuable tools for researchers in drug development, offering opportunities for prodrug design and the exploration of new therapeutic agents. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, scientists can effectively synthesize and evaluate the potential of this promising class of compounds.

References

  • Wikipedia. (2023). 4-tert-Butylphenol. [Link]

  • Frontiers in Chemistry. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

  • Google Patents. (2020).
  • PubChem. (2024). 4-tert-Butylphenol. [Link]

  • RSC Publishing. (2010). Tetrakis(4-tert-butylphenyl) substituted and fused quinoidal porphyrins. [Link]

  • The Good Scents Company. (2024). 4-tert-butyl phenol. [Link]

  • National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (2026). Patents. [Link]

  • Google Patents. (1990). Method for making tertiary butyl esters.
  • PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PMC. (2026). Tertiary Patents on Drugs Approved by the FDA. [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]

  • On Reception of the Methyl Ester 3-(3', 5'-di-tret.butyl-4'-hydroxyphenyl)-Propionic Acid. (n.d.). [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. [Link]

  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • PMC. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Application Notes & Protocols for the Scalable Production of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a carboxylic acid derivative whose structural motif is of significant interest in medicinal chemistry and materials science. It serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, related structures are crucial intermediates in the manufacturing of drugs like Fenofibrate, a widely used lipid-lowering agent.[1][2][3][4] The economic and logistical viability of synthesizing such molecules on an industrial scale hinges on the development of robust, efficient, and scalable production methods.

This document provides a detailed guide to the scalable synthesis of this compound. It moves beyond simple laboratory procedures to address the critical parameters for large-scale production, including reaction efficiency, reagent cost and availability, process safety, and purification strategies. The methodologies described herein are synthesized from established chemical principles and patent literature, offering field-proven insights for researchers and process chemists.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The primary challenge lies in the efficient construction of the quaternary carbon center and the installation of the carboxylic acid functionality on the substituted benzene ring.

G cluster_0 Key Disconnections cluster_1 Synthetic Strategies cluster_2 Key Starting Materials TM Target Molecule This compound Disconnect_1 C-C Bond Formation (Carboxylation) TM->Disconnect_1 Disconnect_2 C-C Bond Formation (Aryl Coupling) TM->Disconnect_2 Disconnect_3 Functional Group Interconversion (Oxidation) TM->Disconnect_3 Strategy_1 Route A: Grignard Carboxylation Disconnect_1->Strategy_1 Strategy_2 Route B: Friedel-Crafts Acylation followed by Side-Chain Elaboration Disconnect_2->Strategy_2 Strategy_3 Route C: Oxidation of an Alkyl Precursor Disconnect_3->Strategy_3 SM_1 4-Tert-butyl-halobenzene Strategy_1->SM_1 SM_2 Isobutyric acid derivative Strategy_1->SM_2 SM_3 Tert-butylbenzene Strategy_2->SM_3 SM_4 Acylating Agent Strategy_2->SM_4 Strategy_3->SM_3

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, three primary scalable strategies emerge:

  • Route A: Grignard Reagent Carboxylation: This classic approach involves forming an organometagnesium (Grignard) reagent from a suitable aryl halide and reacting it with a source of carbon dioxide.

  • Route B: Friedel-Crafts Acylation Pathway: This robust and industrially common method uses an aromatic starting material (tert-butylbenzene) and an acylating agent to construct the carbon skeleton, followed by further modifications.[5][6]

  • Route C: Direct Oxidation of an Alkyl Precursor: This strategy involves the synthesis of an alkyl-substituted tert-butylbenzene precursor, which is then oxidized to the desired carboxylic acid.[7][8][9]

Route A: Grignard Reagent Carboxylation

This route is predicated on the nucleophilic addition of a Grignard reagent to carbon dioxide. The primary advantages are the high reliability of Grignard reactions and the low cost of CO2.[10] However, stringent anhydrous conditions are mandatory, as Grignard reagents are highly reactive towards water.[11][12]

Workflow Diagram

G node_A 1-(Bromo-methyl-ethyl)-4-tert-butyl-benzene node_B Grignard Reagent Formation (Mg, dry ether/THF) node_A->node_B node_C Grignard Reagent node_B->node_C node_D Carboxylation (1. CO2 (s), 2. H3O+ workup) node_C->node_D node_E Target Molecule node_D->node_E

Caption: Workflow for Grignard Carboxylation Route.

Protocol: Synthesis via Grignard Carboxylation

Materials:

  • 1-(1-Bromo-1-methylethyl)-4-tert-butylbenzene (Starting Material)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (anhydrous)

Protocol Steps:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen to exclude moisture.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous ether or THF.

    • Dissolve 1-(1-bromo-1-methylethyl)-4-tert-butylbenzene in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated, often indicated by gentle bubbling and warming. If the reaction does not start, gentle heating or the addition of a small iodine crystal may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[12]

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • In a separate, large beaker, crush a significant excess of dry ice.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.[13] This should be done in a well-ventilated fume hood.

    • Allow the mixture to warm to room temperature, which will sublime the excess CO2.

  • Workup and Purification:

    • Slowly add aqueous HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

Route B: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of industrial aromatic chemistry, prized for its reliability in forming C-C bonds with aromatic rings.[6][14] This route avoids the moisture-sensitivity of Grignard reagents. A key advantage is that the deactivating effect of the acyl group prevents over-acylation, leading to cleaner product profiles.[14]

Workflow Diagram

G node_A Tert-butylbenzene + 3-Methyl-butyryl chloride node_B Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C to RT) node_A->node_B node_C Intermediate Ketone node_B->node_C node_D Oxidation (e.g., Haloform reaction or other methods) node_C->node_D node_E Target Molecule node_D->node_E

Caption: Workflow for Friedel-Crafts Acylation Route.

Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

  • Tert-butylbenzene

  • 3,3-Dimethylacryloyl chloride (or related acyl halide)

  • Aluminum chloride (AlCl3), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hypobromite (for subsequent haloform reaction) or other oxidizing agents.

Protocol Steps:

  • Acylation Reaction:

    • Charge a dry, nitrogen-purged reactor with anhydrous dichloromethane and cool to 0-5 °C.

    • Carefully add anhydrous aluminum chloride in portions while stirring. AlCl3 is highly hygroscopic and reacts exothermically with moisture.

    • In a separate vessel, dissolve tert-butylbenzene and 3,3-dimethylacryloyl chloride in anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl3 suspension, maintaining the temperature below 10 °C.[15]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or GC.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.[15]

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude intermediate ketone.

  • Oxidation to Carboxylic Acid (Haloform Reaction Example):

    • The resulting methyl ketone can be oxidized to the carboxylic acid via the haloform reaction.

    • Dissolve the crude ketone in a suitable solvent like dioxane or THF.

    • Add a freshly prepared solution of sodium hypobromite (from NaOH and Br2) dropwise at a controlled temperature.

    • Stir until the reaction is complete.

    • Quench any excess hypobromite with sodium bisulfite solution.

    • Acidify the mixture with HCl to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will afford the pure product.

Quantitative Data Summary

The following table summarizes typical parameters for the described synthetic routes, compiled from analogous reactions in the literature. Actual results may vary based on specific conditions and scale.

ParameterRoute A: Grignard CarboxylationRoute B: Friedel-Crafts Acylation
Key Reagents Aryl halide, Mg, CO2Tert-butylbenzene, Acyl Halide, AlCl3
Typical Yield 60-80%75-95% (Acylation), 70-90% (Oxidation)
Reaction Temp. 35-65 °C (Grignard), <0 °C (Carboxylation)0 °C to Room Temperature
Key Advantage Direct carboxylation, low-cost CO2High yields, robust, avoids organometallics
Scalability Concern Strict anhydrous conditions requiredStoichiometric Lewis acid waste

Process Optimization and Scale-Up Considerations

  • Catalyst Selection: For the Friedel-Crafts route, investigating reusable solid acid catalysts instead of stoichiometric AlCl3 can significantly improve the process's environmental footprint and reduce waste streams.[5]

  • Solvent Management: On a large scale, the use of highly flammable solvents like diethyl ether (Route A) poses significant safety risks. Replacing it with higher boiling point ethers like THF or 2-MeTHF is advisable. For Route B, solvent recovery and recycling of dichloromethane are critical for economic and environmental reasons.

  • Thermal Safety: Both the formation of the Grignard reagent and the Friedel-Crafts acylation are exothermic. For scale-up, careful control of addition rates and efficient reactor cooling are paramount to prevent thermal runaways.

  • Purification: While laboratory scale often relies on chromatography, industrial production must prioritize crystallization for purification. Developing a robust crystallization process that consistently delivers the required purity and crystal form is a critical step in process development.

Conclusion

Both the Grignard carboxylation and the Friedel-Crafts acylation pathways offer viable and scalable methods for the production of this compound. The choice between them depends on the specific capabilities of the manufacturing facility and economic considerations. The Friedel-Crafts route is often preferred in industrial settings due to its higher tolerance for ambient moisture and typically higher yields.[16] However, the Grignard route remains a powerful option, especially if the necessary anhydrous handling capabilities are in place. Successful scaling of either process requires careful attention to reaction kinetics, thermal management, and the development of an efficient, non-chromatographic purification procedure.

References

  • Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid. Eureka.
  • Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Synthesis Route Database.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and material science, can be approached through several synthetic routes. A common and reliable method involves a two-step process:

  • Carbon-Carbon Bond Formation: A Reformatsky or Grignard reaction using 4'-tert-butylacetophenone as the starting material to create the core carbon skeleton.

  • Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid.

This guide will focus on a plausible and accessible route: the Reformatsky reaction followed by hydrolysis. This choice is based on the generally milder reaction conditions and higher tolerance for functional groups compared to the Grignard alternative, which can be prone to more side reactions with ketones.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 4'-tert-Butylacetophenone D Reformatsky Reaction A->D B Ethyl 2-bromopropionate B->D C Zinc (Zn) C->D E Ethyl 3-hydroxy-3-(4-tert-butylphenyl)butanoate D->E Intermediate F Hydrolysis (e.g., NaOH, H2O/EtOH) E->F G This compound F->G Final Product Troubleshooting_Yield Start Low Yield of Final Product Check_Reformatsky Analyze Reformatsky Step Start->Check_Reformatsky Check_Hydrolysis Analyze Hydrolysis Step Start->Check_Hydrolysis No_Initiation Reaction not starting? Check_Reformatsky->No_Initiation Initiation Issue Low_Conversion Unreacted Ketone? Check_Reformatsky->Low_Conversion Conversion Issue Dehydration Dehydrated Product? Check_Reformatsky->Dehydration Side Product Issue Check_Hydrolysis->Dehydration Side Product Issue Incomplete_Hydrolysis Unreacted Ester? Check_Hydrolysis->Incomplete_Hydrolysis Conversion Issue No_Initiation->Low_Conversion No Activate_Zn Activate Zinc No_Initiation->Activate_Zn Yes Anhydrous Ensure Anhydrous Conditions No_Initiation->Anhydrous Yes Low_Conversion->Dehydration No Excess_Reagent Use Excess Reagent Low_Conversion->Excess_Reagent Yes Slow_Addition Slow Addition of Reactants Low_Conversion->Slow_Addition Yes Dehydration->Check_Hydrolysis No Mild_Workup Use Mild Workup (NH4Cl) Dehydration->Mild_Workup Yes Mild_Hydrolysis Milder Hydrolysis Conditions Dehydration->Mild_Hydrolysis Yes Excess_Base Use Excess Base in Hydrolysis Incomplete_Hydrolysis->Excess_Base Yes Heat_Hydrolysis Gently Heat Hydrolysis Incomplete_Hydrolysis->Heat_Hydrolysis Yes

Technical Support Center: Solving Solubility Challenges with 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-tert-butylphenyl)-3-methylbutanoic acid. The information herein is designed to offer not just solutions, but a foundational understanding of the compound's physicochemical properties to empower effective experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the key physicochemical properties of this compound that dictate its solubility?

A1: The solubility of this compound is governed by a combination of its structural features: a bulky, nonpolar tert-butylphenyl group and an ionizable carboxylic acid functional group. This duality means it is poorly soluble in aqueous solutions at neutral or acidic pH. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds and general chemical principles. The carboxylic acid group suggests that its solubility is highly dependent on pH.[1][2]

Q2: Why is my compound not dissolving in water or standard aqueous buffers (e.g., PBS at pH 7.4)?

A2: At neutral or acidic pH, the carboxylic acid group (-COOH) is protonated and thus uncharged. The large, lipophilic (fat-loving) tert-butylphenyl tail dominates the molecule's character, leading to very low aqueous solubility. To dissolve in water, the carboxylic acid must be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and capable of interacting with water molecules.[2][3]

Q3: What is the best starting point for solvent selection when preparing a stock solution?

A3: For high-concentration stock solutions, the recommended starting point is a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[4] These solvents can effectively solvate the nonpolar part of the molecule. However, it is critical to consider the tolerance of your downstream application (e.g., cell-based assays) to these organic solvents, as they can be toxic at higher concentrations.[5]

Part 2: Troubleshooting Guide & Step-by-Step Protocols

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for my in vitro assay.
  • Causality: This is a classic solubility problem for weakly acidic compounds. When the DMSO or ethanol stock is diluted into a larger volume of aqueous buffer at or below a neutral pH, the compound's concentration exceeds its aqueous solubility limit. The pH of the final solution is not high enough to keep the carboxylic acid group ionized.

  • Solution: pH-Adjusted Solubilization

    This protocol aims to create a basic (high pH) stock solution where the compound is in its more soluble salt form. Adjusting the pH is a primary method for enhancing the solubility of ionizable compounds.[5][6][7]

    Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

    • Weigh Compound: Accurately weigh out the required mass of this compound. For 1 mL of a 10 mM solution (MW ~234.33 g/mol ), you would need 2.34 mg.

    • Initial Suspension: Add the solid compound to a suitable tube. Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will appear as a suspension.

    • Basification: Prepare a 1 M stock solution of sodium hydroxide (NaOH). Add the 1 M NaOH solution dropwise (typically 1-2 µL at a time) to the suspension while vortexing or stirring.

    • Dissolution: Continue adding NaOH until the solution becomes clear. This indicates that the compound has been converted to its soluble sodium salt form.

    • pH Check & Final Volume: Check the pH of the solution using a calibrated pH meter or pH strips. The pH should be significantly basic (typically >9) to ensure full deprotonation. Adjust the final volume to 1 mL with purified water.

    • Buffering (Optional but Recommended): When diluting this stock into your final assay buffer, ensure the buffer has sufficient capacity to maintain the desired final pH. The final pH of the assay medium should ideally be at least 1.5-2 units above the compound's pKa (estimated to be around 4.5-5.0) to maintain solubility.

Problem 2: I need to prepare a high-concentration stock solution (>50 mM) for storage.
  • Causality: Achieving very high concentrations in purely aqueous solutions, even with pH adjustment, can be difficult due to the compound's inherent lipophilicity. An organic co-solvent is necessary to overcome this limitation. Co-solvents work by reducing the polarity of the solvent mixture, making it more favorable for nonpolar solutes.[5][8][9]

  • Solution: Using Organic Co-solvents

    DMSO is an excellent and highly polar aprotic solvent capable of dissolving a wide range of compounds.

    Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution

    • Weigh Compound: Accurately weigh 23.43 mg of this compound.

    • Add Solvent: Place the solid in a sterile, appropriate vial (e.g., a 1.5 mL amber glass vial). Add 1 mL of high-purity, anhydrous DMSO.

    • Dissolution: Cap the vial and vortex thoroughly. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure the solid is completely dissolved before storage.

    • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability. Before use, thaw completely and vortex to ensure homogeneity.

Problem 3: The compound is for in vivo animal studies, and DMSO is not a suitable vehicle at the required dose volume.
  • Causality: High concentrations of organic solvents like DMSO can cause toxicity in animal models. For in vivo work, specialized formulation strategies are often required to enhance solubility and ensure safety.[4] These strategies include using surfactants or complexing agents.[4][10]

  • Solution: Formulation with Solubilizing Excipients

    Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and increasing aqueous solubility.[11][12]

    Experimental Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. For example, dissolve 2 g of HP-β-CD in a final volume of 10 mL of water. Gentle warming may be required.

    • Add Compound: Add the pre-weighed this compound directly to the HP-β-CD solution.

    • Complexation: Stir or sonicate the mixture until the compound is fully dissolved. This process can take from 30 minutes to several hours. The formation of the inclusion complex is an equilibrium-driven process.

    • Final Preparation: Once dissolved, the solution can be sterile-filtered (if necessary) for administration. This formulation approach often provides a safe and effective vehicle for in vivo studies.

Part 3: Data Summary & Visualizations

Physicochemical Property Estimates

While experimental data for the target molecule is scarce, the table below provides estimated values based on its chemical structure and data from similar compounds.[13][14]

PropertyEstimated Value/RangeImplication for Solubility
Molecular Weight~234.33 g/mol Standard for small molecules.
Predicted LogP3.5 - 4.5Indicates high lipophilicity and poor aqueous solubility.
Predicted pKa4.5 - 5.0Weakly acidic; solubility will increase significantly at pH > 6.5.
Aqueous SolubilityVery Low (<0.1 mg/mL)Insoluble in neutral water.
Organic Solvent SolubilityHighReadily soluble in DMSO, Ethanol, Methanol.
Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process for solubilizing this compound.

Solubilization_Workflow cluster_0 start Start: Need to dissolve TB-MBA in_vitro In Vitro Assay? start->in_vitro  Application?   in_vivo In Vivo Study? start->in_vivo  Application?   dmso_ok Assay tolerates <0.5% DMSO? in_vitro->dmso_ok toxic_vehicle Need non-toxic vehicle? in_vivo->toxic_vehicle ph_adjust Use Protocol 1: pH Adjustment dmso_ok->ph_adjust No dmso_stock Use Protocol 2: DMSO Stock dmso_ok->dmso_stock Yes formulation Use Protocol 3: Formulation (e.g., Cyclodextrin) toxic_vehicle->formulation Yes

Caption: Decision workflow for selecting a solubilization protocol.

Ionization_Equilibrium pH-Dependent Ionization of the Carboxylic Acid Group cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) Protonated R-COOH (Insoluble, Lipophilic) Deprotonated R-COO⁻ + H⁺ (Soluble, Polar) Protonated->Deprotonated + OH⁻

Caption: Effect of pH on the ionization and solubility of the compound.

References

  • Co-Solubilization of Poorly Soluble Drugs by Micellization and Complex
  • The use of cosolvent pKa assays for poorly soluble compounds. Google AI Search.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • 3-Methylbutanoic acid. ChemBK.
  • pH adjustment: Significance and symbolism. ScienceDirect.
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  • Solubilization of poorly soluble compounds using 2-pyrrolidone.
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  • pH Adjustment and Neutralization, the basics. Digital Control Systems, Inc..
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  • Tert-butyl 3-(4-isocyano-3-methylphenyl)butanoate | C16H21NO2.
  • What Happens to Solubility When You Change the pH? Chad's Prep.
  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
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  • 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2.
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Technical Support Center: Scale-up Challenges for 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for the synthesis and scale-up of 3-(4-tert-butylphenyl)-3-methylbutanoic acid. This molecule is a valuable building block in various sectors, including pharmaceutical development where it can serve as an intermediate for anti-inflammatory and analgesic medications.[1] The manufacturing process, while conceptually straightforward, presents several challenges when transitioning from bench-scale synthesis to pilot or industrial production. These challenges often relate to reaction control, impurity profiles, and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to overcome common hurdles encountered during the manufacturing of this compound. Our approach is rooted in field-proven insights to ensure the information is both scientifically accurate and practically applicable.

Overview of Common Synthetic Routes

Two primary synthetic strategies are commonly considered for the carbon skeleton of this compound. The choice of route often depends on available starting materials, scale, and safety infrastructure.

  • The Grignard Route: This classic organometallic approach involves the formation of a Grignard reagent from a 4-tert-butylphenyl halide, which then reacts with a suitable electrophile like a ketone or ester, followed by hydrolysis. This route is versatile but requires stringent control over reaction conditions.

  • The Friedel-Crafts Route: This method utilizes an electrophilic aromatic substitution, typically the acylation of tert-butylbenzene with an appropriate acyl halide or anhydride, followed by subsequent chemical modifications to build the final carboxylic acid structure. This route can be robust but is sensitive to catalyst activity and substrate reactivity.[2]

Below are conceptual diagrams for these pathways.

Grignard_Route A 4-tert-butylbromobenzene C 4-tert-butylphenyl magnesium bromide (Grignard Reagent) A->C THF B Magnesium (Mg) B->C E Tertiary Alcohol Intermediate C->E 1. Add Electrophile D Acetone (or other ketone) D->E G This compound E->G 2. Oxidize F Oxidation

Caption: Conceptual workflow for the Grignard synthesis route.

Friedel_Crafts_Route A tert-Butylbenzene D Aryl Ketone Intermediate A->D Friedel-Crafts Acylation B Isobutyryl chloride B->D C Lewis Acid (e.g., AlCl₃) C->D F This compound D->F Multi-step conversion E Subsequent Steps (e.g., Willgerodt-Kindler)

Caption: Conceptual workflow for the Friedel-Crafts Acylation route.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during synthesis and scale-up in a question-and-answer format.

Part 1: Grignard Reaction Scale-up Challenges

Q1: My large-scale Grignard reaction is failing to initiate. What are the primary causes and how can I resolve this?

A1: Failure to initiate is the most common Grignard reaction issue, especially at scale. The root cause is almost always the presence of inhibitors on the magnesium surface or in the reaction medium.

  • Probable Cause 1: Residual Moisture: Magnesium is highly reactive with water, which passivates its surface.[3] Solvents (like THF or diethyl ether) and glassware must be scrupulously anhydrous. While flame-drying glassware is standard in the lab, at an industrial scale, this translates to ensuring reactors are steam-cleaned and then thoroughly dried under vacuum with a nitrogen purge. Solvents must be of high purity and low water content.

  • Probable Cause 2: Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide or hydroxide. This layer must be breached for the reaction to start.

  • Solutions & Protocol:

    • Magnesium Activation: For larger-scale reactions, chemical activation is preferred over mechanical methods.[4] A small amount of iodine (a crystal or two) can be added; the disappearance of its purple color indicates an active magnesium surface. Alternatively, pre-treating the magnesium with a small amount of 1,2-dibromoethane is highly effective.

    • Controlled Initiation: Add a small portion of the total alkyl halide to the magnesium suspension and gently warm the mixture. A noticeable exotherm or a change in color (often becoming cloudy or brownish) signals initiation. Once initiated, the remaining halide should be added at a controlled rate to maintain the reaction.

    • Avoid "Dumping": Never add a large portion of the halide before initiation is confirmed. This can lead to a dangerous accumulation of unreacted starting material, which can then react uncontrollably once initiated, causing a severe runaway reaction.[5]

Q2: I've observed a significant exotherm during my pilot-scale Grignard reaction. How can I manage thermal safety and prevent a runaway reaction?

A2: Grignard reagent formation is highly exothermic, and managing this heat is critical for safety at scale.[4][6] The risk of a runaway reaction increases as the scale does because the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Causality: The reaction's heat is generated rapidly upon initiation. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling system, the temperature will rise, potentially boiling the solvent and leading to a dangerous pressure buildup and fire hazard.[4][7]

  • Mitigation Strategies:

    • Controlled Addition: The addition of the alkyl or aryl halide must be slow and controlled.[7] Use a calibrated addition pump and monitor the internal reaction temperature closely with a probe. The addition rate should be adjusted to maintain a target temperature range.

    • Adequate Cooling: Ensure the reactor's cooling jacket is functioning efficiently and is set to a sufficiently low temperature. For highly exothermic reactions, a secondary cooling system or an emergency quench plan should be in place.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system.

    • "What-If" Analysis: Before scaling up, perform a "what-if" analysis to plan for potential failures, such as a loss of cooling or agitator failure.[4] This includes having an emergency plan to stop reagent addition and, if necessary, quench the reaction.

Troubleshooting_Grignard_Initiation start Grignard Reaction Fails to Initiate check_moisture Check for Moisture Glassware Dry? Solvent Anhydrous? start->check_moisture check_mg Check Mg Surface Activation Needed? Passivated? check_moisture:s->check_mg Yes solution_dry Action: Dry all components (Vacuum, N₂ purge) check_moisture:s->solution_dry No solution_activate {Action: Activate Mg | Add I₂ crystal | Use 1,2-dibromoethane} check_mg:pass->solution_activate Yes reinitiate Re-attempt Initiation (Small halide amount, gentle heat) solution_dry->reinitiate solution_activate->reinitiate success Initiation Successful reinitiate->success

Caption: Decision workflow for troubleshooting Grignard initiation failure.

Part 2: Friedel-Crafts Acylation Issues

Q3: My Friedel-Crafts acylation yield is very low, and I'm recovering mostly starting material. What's going wrong?

A3: Low conversion in Friedel-Crafts acylation is typically linked to the catalyst's activity or the stoichiometry.

  • Probable Cause 1: Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[8] Any water present in the solvent, reagents, or reaction vessel will hydrolyze and deactivate the catalyst.

  • Probable Cause 2: Insufficient Catalyst: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[2][8] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is required, not a catalytic amount.

  • Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.

    • Correct Stoichiometry: Use at least 1.0 equivalent of AlCl₃ for every equivalent of the acyl chloride. It is common practice to use a slight excess (e.g., 1.1 equivalents) to ensure the reaction goes to completion.

    • Order of Addition: The standard procedure involves suspending the AlCl₃ in an anhydrous solvent, cooling it (e.g., to 0 °C), and then slowly adding the acyl chloride. The aromatic substrate (tert-butylbenzene) is then added dropwise to this mixture. This allows for the formation of the reactive acylium ion intermediate before the substrate is introduced.

Part 3: Purification and Isolation Challenges

Q4: After quenching the reaction and performing the work-up, I'm struggling to isolate a pure product. What are the best purification strategies for this compound at scale?

A4: Effective purification is crucial for meeting the quality specifications required for pharmaceutical intermediates. The choice of method depends on the impurity profile and the physical properties of the product.

  • Challenge 1: Removing Unreacted Starting Materials: Unreacted 4-tert-butylphenyl starting material (from the Grignard route) or tert-butylbenzene (from the Friedel-Crafts route) can be difficult to separate due to similar polarities.

  • Challenge 2: By-product Removal: Side reactions can generate impurities. In Grignard reactions, Wurtz coupling can produce 4,4'-di-tert-butylbiphenyl. In Friedel-Crafts reactions, regioisomers (ortho or meta acylation) can form, although the para product is strongly favored due to sterics.

  • Recommended Purification Protocol: Recrystallization Recrystallization is often the most scalable and cost-effective method for purifying solid compounds like the target carboxylic acid.[9]

    • Solvent Selection: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A mixed-solvent system (e.g., heptane/ethyl acetate or toluene/heptane) often provides the best results.

    • Protocol:

      • Dissolve the crude product in the minimum amount of the hot, good solvent (e.g., ethyl acetate or toluene).

      • Slowly add the hot anti-solvent (e.g., heptane) until the solution becomes slightly turbid.

      • Add a small amount of the good solvent to redissolve the precipitate and obtain a clear, saturated solution.

      • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

      • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterSolvent System 1Solvent System 2Solvent System 3
Good Solvent TolueneEthyl AcetateAcetone
Anti-Solvent HeptaneHexanesWater
Typical Ratio 1:3 to 1:51:4 to 1:6Varies
Pros Good for removing non-polar impurities.Effective for a wide range of impurities.Useful if product is highly polar.
Cons Higher boiling point.Lower boiling point, flammable.Can cause "oiling out" if not controlled.
Table 1: Recommended Solvent Systems for Recrystallization.

Detailed Experimental Protocol (Model)

Synthesis of this compound via Grignard Route (Lab Scale)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on a thorough risk assessment for the intended scale.[4]

Materials:

  • Magnesium turnings

  • 4-tert-butylbromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Jones Reagent (Chromium trioxide in sulfuric acid) - Caution: Highly toxic and carcinogenic.

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Formation:

    • Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of nitrogen.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.0 eq.) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. Wait for initiation (exotherm, color change).

    • Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux via a water bath.

    • After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of acetone (1.1 eq.) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 10 °C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up and Oxidation:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Dissolve the crude alcohol in acetone. Cool in an ice bath and add Jones Reagent dropwise until the orange color persists.

    • Quench the excess oxidant with isopropanol.

    • Filter the mixture and concentrate the filtrate. Redissolve in diethyl ether and wash with water.

    • Extract the organic layer with 1M NaOH solution.

    • Acidify the aqueous layer with concentrated HCl until a white precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system as determined by small-scale trials (e.g., toluene/heptane).

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. (2025). American Chemical Society. Retrieved from [Link]

  • Gao, Y., et al. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Various Authors. (2018). What precaution would you adopt while preparing a Grignard reagent? Quora. Retrieved from [Link]

  • Grignard reaction safety. (2024). YouTube. Retrieved from [Link]

  • Limitations of Friedel-Crafts reactions. (n.d.). University of Calgary. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Recovery in 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for catalyst recovery in the synthesis of 3-(4-tert-butylphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs). The synthesis of this bulky carboxylic acid, a key intermediate in various pharmaceutical pathways, often relies on two primary catalytic systems: Phase-Transfer Catalysis (PTC) and Friedel-Crafts Acylation . The efficient recovery and potential reuse of these catalysts are critical for process economy, sustainability, and waste reduction.[1][2][3]

This document provides detailed, practical guidance on overcoming common challenges encountered during the recovery of these catalysts.

Part 1: Troubleshooting Guide for Catalyst Recovery

This section is divided into two main scenarios based on the likely catalytic method employed for the synthesis.

Scenario A: Recovery of Quaternary Ammonium Phase-Transfer Catalysts (PTCs)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB, or methyltricaprylammonium chloride) are frequently used to facilitate reactions between immiscible organic and aqueous phases.[4][5] Their recovery is crucial for cost-effective industrial-scale synthesis.

Root Cause Analysis: Quaternary ammonium salts are amphiphilic, meaning they have an affinity for both aqueous and organic phases. This surfactant-like property can stabilize microscopic droplets of one phase within the other, leading to a stable emulsion that prevents clean phase separation.[6] High catalyst concentration and intense agitation can exacerbate this issue.[6]

Solutions:

  • "Salting Out" Technique:

    • Protocol: Add a saturated solution of sodium chloride (brine) to the separatory funnel containing the emulsion and gently rock the funnel. The increased ionic strength of the aqueous layer reduces the solubility of the organic components and the PTC, often leading to the collapse of the emulsion.[7][8][9]

    • Scientific Rationale: The high concentration of ions from the brine solution increases the polarity of the aqueous phase, forcing the less polar organic molecules and the lipophilic portion of the PTC into the organic phase, thereby breaking the emulsion.

  • Filtration through a Filter Aid:

    • Protocol: Prepare a pad of Celite® (diatomaceous earth) in a Büchner funnel. Filter the entire emulsified mixture through the Celite® pad.[7]

    • Scientific Rationale: Many emulsions are stabilized by fine solid particulates present in the reaction mixture. Celite® acts as a physical barrier, trapping these particulates and allowing the distinct liquid phases to separate.[7]

  • Solvent Modification:

    • Protocol: If an emulsion forms, consider adding a small amount of a different organic solvent with a lower tendency to form emulsions (e.g., toluene or ethyl acetate if dichloromethane was initially used).

    • Scientific Rationale: Changing the properties of the organic phase can disrupt the delicate balance that stabilizes the emulsion, promoting phase separation.

Root Cause Analysis: The choice of PTC and the workup procedure significantly impact recovery efficiency. Some PTCs, like tetrabutylammonium bromide (TBAB), have higher water solubility and can be lost to the aqueous phase during extraction.[10]

Solutions:

  • pH-Induced Phase Separation:

    • Protocol: After separating the organic product phase, treat the remaining aqueous and intermediate catalyst phases. Add water to fully dissolve the catalyst phase. Then, add a base (e.g., NaOH) to raise the pH. The quaternary ammonium salt will separate as an oily hydroxide layer, which can be decanted.[11]

    • Scientific Rationale: By converting the quaternary ammonium salt to its hydroxide form, its solubility in the aqueous phase is significantly reduced, causing it to phase out as a distinct, recoverable layer.[11]

  • Solvent Extraction of the Catalyst:

    • Protocol: After product isolation, back-extract the aqueous layer with a non-polar solvent in which the product is not soluble but the PTC is. This can help recover residual PTC.

    • Scientific Rationale: This method relies on the differential solubility of the PTC and the product in a specific solvent system.

Scenario B: Recovery of Aluminum Chloride (AlCl₃) from Friedel-Crafts Reactions

Friedel-Crafts acylation is a common method for forming carbon-carbon bonds with an aromatic ring, using a Lewis acid catalyst like AlCl₃.[12] The workup for these reactions requires careful handling to both isolate the product and manage the catalyst waste stream.

Root Cause Analysis: Quenching the reaction mixture with water or a basic solution leads to the hydrolysis of aluminum chloride, forming aluminum hydroxide (Al(OH)₃).[13][14] This often results in a thick, gelatinous precipitate that can trap the product, clog filter paper, and make phase separation difficult.[14]

Solutions:

  • Acidic Quench Protocol:

    • Protocol: Prepare a beaker with a mixture of crushed ice and cold 1M hydrochloric acid (HCl). Slowly and carefully add the reaction mixture to the stirred ice/HCl mixture, ensuring the temperature remains below 20°C.[14]

    • Scientific Rationale: The acidic quench converts aluminum species into water-soluble aluminum salts (AlCl₃·6H₂O), preventing the formation of the gelatinous Al(OH)₃ precipitate. This allows for a clean separation of the aqueous and organic layers in a separatory funnel.[14]

  • Managing an Existing Precipitate:

    • Protocol: If a gelatinous precipitate has already formed, and the product is acid-stable, re-acidify the mixture with dilute HCl to dissolve the precipitate. Then, perform a standard liquid-liquid extraction.

    • Scientific Rationale: By lowering the pH, the aluminum hydroxide is converted back into soluble aluminum salts.

Root Cause Analysis: A significant portion of the product can be physically trapped within the gelatinous aluminum hydroxide precipitate.[14] Emulsion formation during the workup can also lead to incomplete separation of the layers, resulting in product loss.

Solutions:

  • Thorough Washing of the Precipitate:

    • Protocol: If a precipitate is present, after the initial filtration, wash the filter cake thoroughly with fresh organic solvent to recover any adsorbed product.

    • Scientific Rationale: This ensures that any product physically adhered to the surface of the precipitate is washed into the filtrate.

  • Back-Extraction of Aqueous Layers:

    • Protocol: After the initial separation, perform one or two additional extractions of the aqueous layer with fresh organic solvent.

    • Scientific Rationale: This helps to recover any product that may have partitioned into the aqueous phase, especially if emulsions were present.

Root Cause Analysis: Incomplete removal of aluminum salts during the aqueous washes can lead to contamination of the final product.

Solutions:

  • Additional Aqueous Washes:

    • Protocol: Perform additional washes of the organic layer with dilute HCl, followed by a water wash, and finally a brine wash.[14]

    • Scientific Rationale: The dilute acid wash ensures all aluminum is in its salt form in the aqueous phase. The water wash removes residual acid, and the brine wash helps to remove dissolved water from the organic layer.

  • Adsorption on Silica Gel:

    • Protocol: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel.

    • Scientific Rationale: The polar aluminum salts will adsorb onto the silica gel, while the less polar organic product will pass through.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a phase-transfer catalyst and an aluminum chloride-based process? A1: The choice depends on the specific synthetic route. Friedel-Crafts acylation using AlCl₃ is a classic method for forming the aryl-ketone bond. A PTC would be employed in subsequent steps, for example, in an alkylation reaction to build the carboxylic acid side chain. The overall process yield, cost of reagents, and ease of workup and catalyst recovery will influence the final decision.

Q2: Can I reuse the recovered aluminum chloride? A2: Recovering AlCl₃ from the aqueous waste stream is possible but complex. The hydrolyzed sludge contains aluminum salts that can be processed to recover aluminum chloride.[15][16] However, this often involves multiple purification steps, such as filtration through activated carbon and ion exchange, to remove organic impurities.[15] For most lab-scale syntheses, it is often more practical to dispose of the aqueous aluminum waste according to institutional guidelines.

Q3: How many times can a phase-transfer catalyst typically be reused? A3: The reusability of a PTC depends on its stability under the reaction conditions and the efficiency of the recovery process. With an optimized recovery protocol, a robust PTC can often be reused for 5 to 7 cycles with only a minor decrease in activity.[17]

Q4: What is the best way to break a persistent emulsion that does not respond to salting out? A4: If salting out fails, filtering the entire mixture through a pad of Celite® is a highly effective method.[7] In some cases, centrifugation can also be used to separate the layers. As a last resort, allowing the emulsion to stand for an extended period (e.g., overnight) may lead to separation.

Q5: Are there greener alternatives to aluminum chloride for Friedel-Crafts reactions? A5: Yes, research is ongoing into more environmentally benign catalysts for Friedel-Crafts reactions. These include using solid acid catalysts like zeolites or activated alumina, which can be more easily separated and potentially reused.[18]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Recovery of a Quaternary Ammonium PTC via pH-Induced Phase Separation
  • Initial Separation: Following the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. Drain the lower aqueous phase and any intermediate catalyst phase into a separate flask. The upper organic phase contains the product.

  • Dissolution: To the flask containing the aqueous and catalyst phases, add deionized water until the catalyst phase is fully dissolved.

  • Basification: While stirring, slowly add a 10M NaOH solution to the aqueous mixture. Monitor the pH. Continue adding base until a distinct, oily layer of the quaternary ammonium hydroxide separates.

  • Isolation: Transfer the mixture back to a separatory funnel and allow the layers to settle. Separate the upper oily catalyst layer.

  • Washing and Reuse: The recovered catalyst can be washed with a small amount of water and then reused in subsequent reactions.

Protocol 2: Standard Acidic Workup for AlCl₃ Removal
  • Prepare Quench Solution: In a separate flask, prepare a mixture of crushed ice and 1M HCl. The volume should be approximately 3-5 times the volume of the reaction mixture.[14]

  • Quenching: Place the quench solution in an ice bath and stir vigorously. Slowly add the reaction mixture dropwise via an addition funnel. Monitor the temperature and maintain it below 20°C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent and gently mix, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[14]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Visual Workflow Diagrams

CatalystRecoveryWorkflow cluster_PTC Scenario A: PTC Recovery cluster_AlCl3 Scenario B: AlCl₃ Removal PTC_Start Reaction Mixture (Organic + Aqueous + PTC) PTC_Sep Phase Separation PTC_Start->PTC_Sep PTC_Product Product in Organic Phase PTC_Sep->PTC_Product PTC_Aqueous Aqueous + Catalyst Phase PTC_Sep->PTC_Aqueous PTC_Add_H2O Add H₂O to Dissolve PTC_Aqueous->PTC_Add_H2O PTC_Add_Base Add Base (e.g., NaOH) PTC_Add_H2O->PTC_Add_Base PTC_Phase_Out Catalyst Separates as Oily Layer PTC_Add_Base->PTC_Phase_Out PTC_Recovered Recovered PTC PTC_Phase_Out->PTC_Recovered AlCl3_Start Reaction Mixture (Organic + AlCl₃ Complex) AlCl3_Quench Quench in Ice-Cold Dilute HCl AlCl3_Start->AlCl3_Quench AlCl3_Extract Liquid-Liquid Extraction AlCl3_Quench->AlCl3_Extract AlCl3_Organic Organic Phase (with Product) AlCl3_Extract->AlCl3_Organic AlCl3_Aqueous Aqueous Phase (with Al Salts) AlCl3_Extract->AlCl3_Aqueous AlCl3_Wash Wash Organic Phase (Acid, Water, Brine) AlCl3_Organic->AlCl3_Wash AlCl3_Waste Aqueous Waste AlCl3_Aqueous->AlCl3_Waste AlCl3_Product Purified Product AlCl3_Wash->AlCl3_Product

Caption: Workflow for PTC Recovery and AlCl₃ Removal.

TroubleshootingFlowchart decision decision solution solution start Problem During Workup emulsion Emulsion Formed? start->emulsion precipitate Gelatinous Precipitate? emulsion->precipitate No salt_out Add Brine ('Salt Out') emulsion->salt_out Yes low_yield Low Yield? precipitate->low_yield No re_acidify Re-acidify to Dissolve precipitate->re_acidify Yes back_extract Back-Extract Aqueous Layers low_yield->back_extract Yes celite Filter through Celite® salt_out->celite Still Emulsified acid_quench Use Acidic Quench in Future re_acidify->acid_quench wash_precipitate Wash Precipitate with Solvent back_extract->wash_precipitate

Caption: Troubleshooting Logic for Workup Issues.

Part 4: Quantitative Data Summary

The efficiency of catalyst recovery is highly dependent on the specific reaction conditions and the chosen protocol. The following table provides a comparative overview of the expected outcomes for the discussed recovery methods.

Catalyst TypeRecovery MethodExpected EfficiencyKey AdvantagesCommon Challenges
Quaternary Ammonium PTC pH-Induced Phase Separation85-95%High purity of recovered catalyst; simple procedure.Requires careful pH control; potential for catalyst degradation with harsh base.
Nanofiltration>99%Very high efficiency; suitable for continuous processes.High initial equipment cost; potential for membrane fouling.
Aluminum Chloride Acidic Quench & Extraction>99% (Removal from Product)Prevents gelatinous precipitates; good phase separation.Catalyst is not recovered in a reusable form; generates acidic aqueous waste.
Hydrolysis & Purification60-80% (Recovery of AlCl₃)Recovers catalyst for potential reuse.Complex, multi-step process; requires specialized equipment for purification.

References

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(4-Tert-butylphenyl)-3-methylbutanoic acid (C₁₅H₂₂O₂, MW 234.34 g/mol ). Primary Application: Pharmaceutical intermediate, potential impurity in NSAID analogs, and surfactant precursor. Analysis Challenge: The molecule contains a labile carboxylic acid tail and a stable aromatic core with a tert-butyl substituent. This dual nature requires selecting the correct ionization energy to prevent complete signal loss (in-source fragmentation) or to induce sufficient structural breakage for identification.

This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) workflows, demonstrating that while ESI provides superior sensitivity for quantitation, EI is indispensable for structural elucidation due to a characteristic benzylic cleavage at m/z 175 .

Chemical Profile & Fragmentation Logic

Understanding the structure is prerequisite to interpreting the mass spectrum. The molecule consists of a quaternary benzylic center (C3) linking a tert-butylphenyl ring, two methyl groups, and an acetic acid tail.

FeatureStructural MoietyMS Consequence
A Carboxylic Acid (-COOH)ESI: High ionization efficiency in negative mode ([M-H]⁻). EI: Weak molecular ion; loss of •OH (M-17) or[1] •COOH (M-45).[1]
B Quaternary Benzylic CarbonEI: Site of primary cleavage.[2] The bond between C2 and C3 is weak, leading to a stable tertiary benzylic carbocation (m/z 175 ).
C Tert-butyl GroupEI: Loss of methyl radical ([3][4]•CH₃) to form a stable ion (M-15). Generates m/z 57 (C₄H₉⁺) at high energy.

Comparative Analysis: EI vs. ESI Performance

Method A: Electron Ionization (GC-MS)

Best for: Structural Identification, Impurity Profiling, Library Matching.

In EI (70 eV), the molecular ion (M⁺[5]•, m/z 234) is typically weak (<5% relative abundance) because the quaternary center promotes rapid fragmentation.

Dominant Fragmentation Pathway:

  • Benzylic Cleavage (Base Peak): The bond between the alpha-carbon (CH₂) and the quaternary beta-carbon breaks. This expels the carboxymethyl radical (•CH₂COOH, 59 Da) and leaves the highly stable 1,1-dimethyl-1-(4-t-butylphenyl) methyl cation at m/z 175 .

  • Methyl Loss: Loss of a methyl group from the tert-butyl moiety or the quaternary center yields m/z 219 (M-15).

  • McLafferty Rearrangement: Although hindered by the quaternary center, a minor peak at m/z 60 (acetic acid enol) may appear if gamma-hydrogen transfer occurs from the methyl groups.

Method B: Electrospray Ionization (LC-MS)

Best for: Quantification, Biological Matrices, Trace Analysis.

ESI is a "soft" technique that preserves the molecular backbone.[6]

  • Negative Mode (ESI-): The carboxylic acid deprotonates easily to form [M-H]⁻ at m/z 233 . This is the method of choice for quantification due to high stability and low background noise.

  • Positive Mode (ESI+): Protonation is difficult without specific mobile phase modifiers (e.g., formic acid). Forms [M+H]⁺ at m/z 235 or sodiated adducts [M+Na]⁺ at m/z 257 .

Performance Data Comparison
MetricElectron Ionization (EI)Electrospray Ionization (ESI-)
Molecular Ion Weak / Absent (m/z 234)Dominant ([M-H]⁻ 233)
Base Peak m/z 175 (Benzylic Cation)m/z 233 (Deprotonated Ion)
Structural Info High (Fingerprint fragmentation)Low (Requires MS/MS for fragments)
Limit of Detection ~1-10 ng (on column)~10-100 pg (on column)
Derivatization Recommended (TMS-ester) to improve peak shapeNot Required

Deep Dive: Fragmentation Mechanism Visualization

The following diagram illustrates the competitive fragmentation pathways under Electron Ionization, highlighting the thermodynamic stability driving the formation of the m/z 175 base peak.

G M Molecular Ion (M+•) m/z 234 Frag1 Benzylic Cation (Base Peak) m/z 175 M->Frag1 Alpha-Cleavage (Fast) Frag2 [M-CH3]+ m/z 219 M->Frag2 Methyl Loss Frag3 t-Butyl Cation m/z 57 Frag1->Frag3 High Energy Collision Neutral1 Loss of •CH2COOH (59 Da) Neutral2 Loss of •CH3 (15 Da)

Figure 1: Predicted EI fragmentation tree. The formation of the tertiary benzylic cation (m/z 175) is the thermodynamically favored pathway.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this protocol for identifying the synthesized product or analyzing impurities.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

    • Optional: Add 50 µL BSTFA + 1% TMCS and incubate at 60°C for 30 mins to form the TMS-ester (shifts M+ to 306, Base Peak to 247).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: 50°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: 70 eV.[7]

    • Scan Range: m/z 40–400.

  • Data Validation:

    • Confirm presence of m/z 175 (Base Peak).

    • Confirm presence of m/z 219 (~20-40% abundance).

    • Confirm m/z 57 (t-butyl).

Protocol B: LC-MS/MS Quantitation (ESI)

Use this protocol for pharmacokinetic (PK) studies or trace detection.

  • Sample Preparation:

    • Dissolve sample in 50:50 Acetonitrile:Water.

    • Filter through 0.2 µm PTFE filter.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Ammonium Acetate (buffers pH for negative mode).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 mins.

  • MS Parameters (Negative Mode):

    • Capillary Voltage: 3000 V.

    • Gas Temp: 300°C.

    • Target Ion: 233.1 m/z [M-H]⁻.

    • MRM Transition (for quant): 233.1 → 189.1 (Loss of CO₂, Collision Energy ~15-20 eV).

References

  • NIST Mass Spec Data Center. Fragmentation of carboxylic acids and benzylic derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Weniger, K., et al. (1997).[4] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry.[4]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][4][7][8][9][10][11][12] University Science Books. (Standard reference for benzylic and alpha-cleavage mechanisms).

  • Sigma-Aldrich. Product Specification: 3-(4-tert-Butylphenyl)propanoic acid (Structural Analog).

  • BenchChem. Technical Guide to the Mass Spectrometry of N-(2-tert-butyl-4-nitrophenyl)acetamide. (Analogous t-butyl fragmentation patterns).

Sources

A Senior Application Scientist's Guide to Purity Assay Validation for 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(4-Tert-butylphenyl)-3-methylbutanoic acid, a carboxylic acid with potential therapeutic applications, establishing a robust and reliable purity assay is a non-negotiable regulatory and scientific imperative. The validation of this assay ensures that the method provides accurate, reproducible, and specific results, guaranteeing that each batch of the API meets the stringent specifications required for clinical use.[1][2]

This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assay validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Potentiometric Titration. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers and drug development professionals to select and validate the most appropriate method for their specific needs. The validation principles discussed are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) — The Chromatographic Workhorse

HPLC is the predominant technique for purity and impurity analysis in the pharmaceutical industry, and for good reason.[5][6] Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from related substances and degradation products. For this compound, the presence of the phenyl ring provides a chromophore, making UV detection a straightforward and effective quantification strategy.

Principle of the Method

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately nonpolar molecule, will be retained on the column and can be eluted by a mixture of water and an organic solvent like acetonitrile or methanol. The concentration of the compound is determined by measuring its UV absorbance at a specific wavelength as it elutes from the column.

Experimental Protocol: HPLC-UV Method Validation

This protocol outlines the validation of an HPLC-UV method for the purity assay of this compound, adhering to ICH Q2(R1) guidelines.[3][4]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Parameters & Procedures:

  • Specificity:

    • Rationale: To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradation products, or excipients.[7]

    • Procedure: Analyze a placebo (all matrix components except the API), a spiked sample with known impurities, and a sample subjected to forced degradation (acid, base, peroxide, heat, light). The peak for this compound should be free from co-eluting peaks.

  • Linearity:

    • Rationale: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]

    • Procedure: Prepare a minimum of five concentrations of the reference standard, typically ranging from 80% to 120% of the target assay concentration.[4][8] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Rationale: To assess the closeness of the test results to the true value.[7]

    • Procedure: Analyze samples of a known concentration (e.g., a placebo spiked with the API at three levels: 80%, 100%, and 120%) in triplicate.[8] Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[7][9]

  • Precision:

    • Rationale: To evaluate the method's reproducibility under normal operating conditions.[7]

    • Procedure:

      • Repeatability (Intra-assay precision): Perform a minimum of six replicate analyses of the same sample at 100% of the test concentration.[4][8] The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2%.

  • Range:

    • Rationale: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[10]

    • Procedure: The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80% to 120% of the target concentration.[4]

Workflow Diagram: HPLC-UV Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions lin Linearity (5 levels, 80-120%) prep_std->lin acc Accuracy (3 levels, n=3) prep_std->acc prep_sample Prepare Sample Solutions (API) prec Precision (Repeatability, n=6) prep_sample->prec iprec Intermediate Precision (Different Day/Analyst) prep_sample->iprec prep_forced Prepare Forced Degradation Samples spec Specificity Analysis (Forced Degradation) prep_forced->spec eval Evaluate Against Acceptance Criteria spec->eval lin->eval acc->eval prec->eval iprec->eval report Generate Validation Report eval->report end_node Method Validated report->end_node start Start Validation start->prep_std start->prep_sample start->prep_forced

Caption: Workflow for HPLC-UV Purity Assay Validation.

Data Summary & Comparison
Validation ParameterTypical Acceptance CriteriaStrengths of HPLC-UVWeaknesses of HPLC-UV
Specificity Peak purity > 0.99; No co-elutionExcellent for separating structurally similar impurities.May not detect non-UV active impurities.
Linearity (r²) ≥ 0.999Wide linear range, good for both assay and impurities.Detector saturation at very high concentrations.
Accuracy (% Recovery) 98.0% - 102.0%High accuracy when a reliable reference standard is used.Dependent on the purity of the reference standard.
Precision (RSD) ≤ 2.0%Highly precise and reproducible results.Susceptible to variations in column performance.

Section 2: Gas Chromatography with Flame Ionization Detection (GC-FID) — An Orthogonal Approach

Using an orthogonal method—a technique with a different separation or detection principle—is a critical aspect of robust method validation. GC is an excellent choice for this purpose. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile, less polar, and thermally stable compound.[11]

Principle of the Method

Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[12] The resulting TMS-ester is volatile and thermally stable, making it suitable for GC analysis. Separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is used for quantification, which provides a response proportional to the mass of carbon atoms, making it a near-universal detector for organic compounds.

Experimental Protocol: GC-FID Method with Derivatization

1. Derivatization Procedure:

  • Accurately weigh ~10 mg of the sample or standard into a GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.

  • Cool to room temperature before GC injection.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection: Splitless, 1 µL injection volume

  • Inlet Temperature: 250°C

  • Oven Program: 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min

  • Detector: FID at 300°C

3. Validation:

  • The validation process follows the same principles as HPLC (Specificity, Linearity, Accuracy, Precision). The key difference is that the entire process, including the derivatization step, must be validated to ensure it is consistent and complete.

Workflow Diagram: GC-FID Validation with Derivatization```dot

GC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_validation Validation Experiments (GC-FID) cluster_analysis Data Analysis & Reporting weigh Weigh Sample/ Standard dissolve Add Solvent weigh->dissolve derivatize Add BSTFA, Heat (70°C) dissolve->derivatize spec Specificity derivatize->spec lin Linearity derivatize->lin acc Accuracy derivatize->acc prec Precision derivatize->prec eval Evaluate Against Acceptance Criteria spec->eval lin->eval acc->eval prec->eval report Generate Validation Report eval->report end_node Method Validated report->end_node start Start Validation start->weigh

Caption: Workflow for Purity Determination by Potentiometric Titration.

Data Summary & Comparison
AttributeChromatographic Methods (HPLC/GC)Potentiometric Titration
Purity Type Relative Purity (Area % vs. impurities)Absolute Purity (Mass Fraction)
Primary Use Impurity profiling and routine QC.Reference standard characterization; orthogonal check for assay.
Impurity Detection Detects and quantifies individual impurities.Does not detect impurities unless they are also acidic/basic and have a different pKa.
Precision Very high (RSD < 2%).Extremely high (RSD < 0.5% is achievable).
Throughput High (automated sequences).Low (one sample at a time).

Comparative Analysis and Method Selection Strategy

The choice of purity assay is not about finding a single "best" method, but about building a comprehensive analytical strategy. The strengths of one method compensate for the weaknesses of another.

FeatureHPLC-UVGC-FID (with Derivatization)Potentiometric Titration
Primary Application Routine QC, stability testing, impurity profilingOrthogonal method for volatile impurities, confirmationReference standard qualification, mass balance
Principle Polarity-based separationVolatility-based separationChemical reactivity (acid-base)
Detects UV-active compoundsCarbon-containing volatile compoundsAcidic functional group
Pros High resolution, high throughput, well-establishedOrthogonal to HPLC, detects non-UV active impuritiesAbsolute method, highly accurate and precise, no reference standard of the API needed
Cons Requires a reference standard, may miss non-UV active impuritiesComplex sample prep, lower throughput, derivatization must be completeDoes not detect neutral impurities, low throughput

Expert Recommendation:

  • For Development & Characterization: A combination of all three methods provides the most complete picture of the API's purity. Use Potentiometric Titration to assign an absolute purity value to your primary reference standard. Use HPLC-UV as the primary method for routine analysis and impurity profiling. Use GC-FID as an orthogonal method to search for any volatile or non-UV active impurities that HPLC might miss.

  • For Routine Quality Control (QC): Once the impurity profile is well-understood and the method is validated, a single HPLC-UV method is typically sufficient for batch release and stability testing due to its high throughput and ability to monitor specified impurities. [1]

Conclusion

Validating a purity assay for this compound requires a multi-faceted approach grounded in the principles of scientific integrity and regulatory compliance. While HPLC-UV stands out as the workhorse for routine analysis, its power is fully realized when supported by orthogonal methods like GC-FID and absolute methods like potentiometric titration. By understanding the fundamental principles, strengths, and limitations of each technique, scientists can design a robust validation strategy that ensures the quality, safety, and efficacy of the final drug product, satisfying both scientific rigor and global regulatory expectations.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ResolveMass Laboratories. (2025, October 18).
  • Pharmaguideline. (2024, December 11).
  • Cubic Analytical Solution. (n.d.).
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • Assay Prism. (n.d.).
  • SynThink Research Chemicals. (2023, June 13).
  • Zenkevich, I. G. (n.d.).
  • SlideShare. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. (n.d.). USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair).
  • International Journal of Research and Review. (2025, August 8).
  • SCION Instruments. (2024, May 14).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • AMSbiopharma. (2025, July 22).
  • Cornett, C. (2011).
  • MPL Lösungsfabrik. (2018, May 11).
  • University of Massachusetts Lowell. (n.d.).
  • SlidePlayer. (n.d.).
  • Scribd. (n.d.).
  • University of Technology. (n.d.). Experiment (6)
  • Massachusetts Institute of Technology. (n.d.).
  • Hiranuma. (2020, July 14).
  • Environmental Monitoring and Governance in the Asian Coastal Region. (n.d.). III Analytical Methods.
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • MDPI. (2021, June 10). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are not just followed, but understood.

While a specific Safety Data Sheet (SDS) for this compound was not identified, its chemical structure as a carboxylic acid with a substituted aromatic ring necessitates a cautious approach. The procedures outlined below are based on established best practices for handling potentially hazardous chemical waste and are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the material's hazards. Given its structure, this compound should be treated as a hazardous waste until proven otherwise.

Initial Hazard Evaluation:

  • Corrosivity: As a carboxylic acid, this compound is potentially corrosive. The EPA defines corrosive hazardous waste as aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1]

  • Toxicity: The toxicological properties have not been fully investigated. However, many complex organic molecules can pose risks to human health and the environment.[2] One safety data sheet for a different compound with the same CAS number (74431-23-5), identified as Imipenem monohydrate, indicates it may cause allergic skin reactions, allergy or asthma symptoms, and is suspected of damaging fertility or the unborn child.[3][4] It is also noted as harmful to aquatic life with long-lasting effects.[3][4]

  • Ignitability: While not expected to be highly flammable, its combustibility should be considered, particularly if it is in a powdered form that could create a dust explosion hazard.[5]

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6] Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA (F-listed, K-listed, P-listed, or U-listed wastes).[1][6]

Hazard Characteristic Potential Relevance to this compound Rationale
Ignitability Possible, especially in powdered form.Organic compound; fine dust can form explosive mixtures with air.[5]
Corrosivity Likely, if in solution.Presence of a carboxylic acid functional group.[1]
Reactivity Unlikely to be highly reactive, but incompatibilities exist.Should not be mixed with strong bases or oxidizing agents.[7][8]
Toxicity Assumed until proven otherwise.Lack of specific data necessitates a conservative approach. Similar compounds can have significant health effects.[3][4]
Personal Protective Equipment (PPE) and Immediate Safety

Before handling any waste, ensure appropriate PPE is worn to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]

  • Body Protection: A lab coat is required.[9] For larger quantities or potential for spills, a chemical-resistant apron is recommended.[10]

  • Respiratory Protection: If handling the solid material and dust generation is possible, a dust respirator should be used.[9] All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Container Management Protocol:

  • Select a Compatible Container:

    • Use a container made of a material that is compatible with acidic and organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[12] The original product container is often the best choice for waste storage.[13]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[7][13]

  • Label the Container Correctly:

    • Affix a hazardous waste label to the container before adding any waste.[12]

    • The label must include:

      • The words "Hazardous Waste".[7][14]

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7][14]

      • An accurate list of all constituents and their approximate percentages if it is a mixed waste.[7][14]

      • The associated hazards (e.g., Corrosive, Toxic).[7]

      • The date waste was first added to the container (accumulation start date).[6]

  • Waste Accumulation:

    • Do not mix this waste with incompatible materials. Specifically, keep it separate from:

      • Bases (can cause a violent reaction).[7]

      • Strong oxidizing agents.[7]

      • Aqueous waste streams, unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

    • Keep the waste container securely closed at all times, except when adding waste.[13][14] Do not leave a funnel in the container.[14]

    • Do not fill the container more than 90% full to allow for expansion.[11][12]

On-Site Storage and Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[1][7]

Workflow for Waste Handling and Disposal:

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Storage cluster_2 Disposal Request & Pickup A Generate Waste This compound B Select Compatible Container (HDPE or Glass) A->B Step 1 C Affix Hazardous Waste Label (Name, Hazards, Date) B->C Step 2 D Add Waste to Container (Do not overfill) C->D Step 3 E Store in Designated SAA (At or near point of generation) D->E F Ensure Secondary Containment E->F G Keep Container Closed F->G H Container is Full (or accumulation time limit reached) G->H I Contact EHS for Pickup Request H->I J EHS Collects Waste for Licensed Disposal I->J

Caption: Workflow for proper handling and disposal of chemical waste.

SAA Requirements:

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][14]

  • Secondary containment (such as a chemical-resistant tray) should be used to contain spills or leaks.[6][15]

  • Inspect the SAA weekly for any signs of leakage or container degradation.[7]

  • Academic laboratories operating under the EPA's Subpart K regulations may have slightly different requirements, such as a maximum storage time of twelve months before the waste must be removed from the lab.[16]

Disposal Procedures: What NOT to Do
  • DO NOT dispose of this compound down the drain.[13] Its potential aquatic toxicity and low water solubility make this practice environmentally harmful and a violation of regulations.[3]

  • DO NOT dispose of this chemical in the regular trash.[6] Solid chemical waste must be managed as hazardous waste.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[13]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly toxic material, or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

  • Control the Spill (if safe to do so):

    • For a small spill of solid material, carefully sweep it up using spark-proof tools and place it in a labeled hazardous waste container.[3] Avoid creating dust.[3]

    • For a small liquid spill, use an appropriate absorbent material (e.g., chemical sorbent pads or vermiculite).

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container along with the spilled chemical.

Final Disposal

Once the waste container is full (or the maximum accumulation time has been reached), contact your institution's EHS department to arrange for a waste pickup.[1] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with all federal, state, and local regulations.[11]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, protecting both human health and the ecosystem.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Imipenem monohydrate SDS, 74431-23-5 Safety D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET - Butanoic acid, 2-methyl-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2,4,6-Tri-tert-butylphenol. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • SAFETY DATA SHEET - Imipenem monohydr
  • SAFETY DATA SHEET - 3-methylbutyric acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,4-Di-tert-butylphenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - Bis[3-[3-(tert-butyl)
  • CAS 74431-23-5. Sigma-Aldrich.
  • (5R,6S)-3-((2-Formimidamidoethyl)thio)-6-((R)-1-hydroxyethyl). BLDpharm.
  • Imipenem (hydrate)
  • Hazardous Materials Disposal Guide. Nipissing University.
  • The NIH Drain Discharge Guide.
  • Part G: Chemical Disposal Procedures. UW-La Crosse.
  • Chemical Waste. University of California, San Francisco Environment, Health & Safety.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous and safe handling of novel chemical entities is a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As your partners in the laboratory, we are committed to providing value beyond the product, ensuring you are equipped with the knowledge to maintain the highest safety standards.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a chemical's structure informs its potential hazards. This compound possesses two key functional groups: a carboxylic acid and a substituted aromatic (tert-butylphenyl) ring. Carboxylic acids can be corrosive and cause severe skin and eye damage. Aromatic compounds can present their own set of toxicological concerns. Therefore, a cautious and well-defined safety protocol is essential.

The hierarchy of controls is a fundamental principle of laboratory safety that should always be the guiding framework for any experimental work. This approach prioritizes safety measures in the following order:

  • Elimination or Substitution: Using a less hazardous chemical if possible.

  • Engineering Controls: Utilizing equipment such as chemical fume hoods to isolate the hazard.

  • Administrative Controls: Implementing standard operating procedures and providing thorough training.

  • Personal Protective Equipment (PPE): The final layer of protection for the user.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.

Body AreaPersonal Protective EquipmentStandard/SpecificationRationale for Use
Eyes & Face Chemical Splash Goggles or Safety Glasses with Side Shields. A Face Shield is required when there is a significant splash hazard.ANSI Z87.1[1][2][3]Protects against splashes of the chemical or its solutions, which can cause serious eye damage. A face shield offers a broader area of protection.[1]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).ASTM F739[4][5][6][7]Provides a barrier to prevent skin contact. The ASTM F739 standard tests for the permeation of chemicals through protective clothing materials.[4][8]
Body A fully buttoned laboratory coat.N/AProtects skin and personal clothing from contamination.
Respiratory Work in a certified chemical fume hood.N/AA chemical fume hood is the primary engineering control to prevent inhalation of any dust or vapors.
Feet Closed-toe shoes made of a non-porous material.N/AProtects feet from spills and falling objects.

Procedural Guide: From Receipt to Disposal

A systematic approach to handling chemicals is crucial for safety and experimental reproducibility.

Pre-Handling and Preparation
  • Documentation Review: Before beginning any work, consult the available safety information for the compound and any solvents or reagents you will be using.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • PPE Inspection: Check all PPE for any signs of damage or wear and replace as necessary.

  • Work Area Setup: Clear the workspace of any unnecessary items and have a chemical spill kit readily accessible.

Handling the Solid Compound
  • Weighing and Transfer: All manipulations of the solid compound should be performed within the chemical fume hood to minimize the risk of inhalation. Use a spatula for transfers to avoid generating dust.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Be mindful of any potential exothermic reactions.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination: first gloves, then face shield or goggles, and finally the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Proper waste management is a critical component of laboratory safety and environmental responsibility.[9]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.[9]

Neutralization and Disposal

For acidic waste streams, neutralization can be a safe disposal method if performed correctly and in accordance with institutional guidelines.[10][11]

  • Dilution: If the acidic waste is concentrated, it should first be diluted by slowly adding it to a large volume of cold water.[11]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution while stirring. Monitor the pH until it is in the neutral range (pH 5-9).[11]

  • Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11]

Important: Never dispose of untreated hazardous waste down the drain.[12] Always follow your institution's specific waste disposal protocols.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management & Cleanup Review SDS/Safety Info Review SDS/Safety Info Verify Fume Hood Verify Fume Hood Review SDS/Safety Info->Verify Fume Hood Inspect & Don PPE Inspect & Don PPE Verify Fume Hood->Inspect & Don PPE Prepare Workspace Prepare Workspace Inspect & Don PPE->Prepare Workspace Weigh & Transfer Solid Weigh & Transfer Solid Prepare Workspace->Weigh & Transfer Solid Prepare Solution Prepare Solution Weigh & Transfer Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste (Solid/Liquid) Segregate Waste (Solid/Liquid) Perform Experiment->Segregate Waste (Solid/Liquid) Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Neutralize Acidic Waste (if applicable) Neutralize Acidic Waste (if applicable) Segregate Waste (Solid/Liquid)->Neutralize Acidic Waste (if applicable) Dispose via EHS Pickup Dispose via EHS Pickup Neutralize Acidic Waste (if applicable)->Dispose via EHS Pickup Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

By adhering to these comprehensive guidelines, you can ensure a safe working environment while advancing your critical research. Our commitment is to empower you with the information necessary to navigate the complexities of the modern laboratory with confidence and security.

References

  • ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses. American National Standards Institute. [Link]

  • Understanding ANSI Z87.1: Primary vs. Secondary Eye Protection. Paulson Manufacturing. [Link]

  • ASTM F739-99a - Standard Test Method for Resistance of Protective Clothing Materials to Permeation. ASTM International. [Link]

  • ANSI Z87.1. Tyndale USA. [Link]

  • American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Shannon Optical. [Link]

  • ASTM F739 Method for Testing the Permeation Resistance of Protective Clothing Materials. CDC Stacks. [Link]

  • ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design. PubMed. [Link]

  • Eye Protection: The ANSI Z87.1 Standard. GME Supply. [Link]

  • Fabric Permeation & Penetration Data. Standard Safety. [Link]

  • Recognized Consensus Standards: Medical Devices. FDA. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • SAFETY DATA SHEET for 3-tert-Butylphenol. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET for 4-tert-Butylphenoxyacetic acid. Thermo Fisher Scientific. [Link]

  • In-Lab Disposal Methods. Indiana University Environmental Health and Safety. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetic acid. Centers for Disease Control and Prevention. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.